Levomedetomidine hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNGEIHDPSLNMU-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](C)C2=CN=CN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190000-46-5 | |
| Record name | Levomedetomidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190000465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEVOMEDETOMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ME8LX4A7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Levomedetomidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levomedetomidine (B195856), the (R)-enantiomer of medetomidine (B1201911), has long been regarded as the pharmacologically less active isomer compared to its potent alpha-2 (α₂) adrenergic agonist counterpart, dexmedetomidine (B676). However, emerging evidence suggests a more complex and nuanced role for levomedetomidine in modulating adrenergic signaling. This technical guide provides a comprehensive overview of the mechanism of action of levomedetomidine hydrochloride, focusing on its receptor binding profile, downstream signaling pathways, and functional consequences. While it exhibits a significantly lower affinity for α₂-adrenergic receptors than dexmedetomidine, levomedetomidine is not inert. It demonstrates binding to both α₁ and α₂-adrenergic receptor subtypes and can act as a weak partial agonist, an antagonist, or even an inverse agonist depending on the receptor subtype and cellular context. This guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to offer a deeper understanding of levomedetomidine's pharmacological profile for researchers and drug development professionals.
Receptor Binding Profile
Levomedetomidine's primary molecular targets are adrenergic receptors, with a notable affinity for both α₁ and α₂ subtypes. Its binding characteristics are crucial for understanding its pharmacological effects.
Adrenergic Receptor Subtype Affinity
Quantitative data on the binding affinity of levomedetomidine for various adrenergic receptor subtypes is limited, with much of the research having focused on the racemic mixture, medetomidine, or the active enantiomer, dexmedetomidine. However, available data indicates that levomedetomidine binds to all α₂-adrenergic receptor subtypes, albeit with a lower affinity than dexmedetomidine.[1] It also demonstrates binding to α₁-adrenergic receptors, and its α₂/α₁ selectivity ratio is considerably lower than that of dexmedetomidine.[1]
Table 1: Adrenergic Receptor Binding Affinities (Ki)
| Ligand | Receptor Subtype | Ki (nM) | Species/Tissue | Reference |
| Medetomidine | α₂ | 1.08 | Rat brain | [2][3] |
| Medetomidine | α₁ | 1750 | Rat brain | [2] |
| Dexmedetomidine | α₁B | 1178 ± 63 | HeLa cells | [4] |
| Dexmedetomidine | α₁C | 1344 ± 230 | HeLa cells | [4] |
| Levomedetomidine | α₂, α₁ | Lower affinity than dexmedetomidine | Various | [1] |
Downstream Signaling Pathways
The interaction of levomedetomidine with adrenergic receptors initiates a cascade of intracellular signaling events. These pathways are primarily mediated by G-proteins and result in the modulation of second messengers and ion channel activity.
G-Protein Coupling and Adenylyl Cyclase Activity
Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/o family.[1] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[1][5]
Interestingly, levomedetomidine has been shown to exhibit inverse agonist activity at the α₂ₐ-adrenoceptor subtype. In this context, it can enhance the production of cAMP, opposing the constitutive activity of the receptor. This effect is abolished by pertussis toxin, confirming its mediation through Gi/o proteins.[1] This finding suggests that levomedetomidine can actively modulate signaling pathways rather than simply acting as a competitive antagonist.
Modulation of Ion Channel Activity
The signaling cascades initiated by α₂-adrenergic receptor modulation can also impact the activity of various ion channels, thereby influencing cellular excitability.
Activation of Gi/o-coupled receptors can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability. While this is a known mechanism for α₂-agonists, direct evidence specifically linking levomedetomidine to the modulation of inwardly rectifying potassium channels is still an area for further research.
Alpha-2 adrenergic receptor activation can also lead to the inhibition of voltage-gated calcium channels (VGCCs), particularly N-type and P/Q-type channels. This inhibition reduces calcium influx, which is a critical step in neurotransmitter release. As an inverse agonist at α₂ₐ-receptors, levomedetomidine has been observed to reduce intracellular calcium levels.[1] The precise mechanisms, whether through direct channel modulation or indirect effects via G-protein signaling, require further elucidation.
Functional Consequences
The molecular interactions of levomedetomidine translate into observable physiological effects, particularly when co-administered with dexmedetomidine.
Antagonism of Dexmedetomidine's Effects
At high doses, levomedetomidine has been shown to antagonize the sedative and analgesic effects of dexmedetomidine in dogs.[6] This is likely due to competitive binding at α₂-adrenergic receptors, where levomedetomidine, with its lower intrinsic activity, displaces the potent agonist dexmedetomidine.
Cardiovascular Effects
Interestingly, high doses of levomedetomidine have been observed to enhance the bradycardia induced by dexmedetomidine.[6] The mechanism for this is not fully understood but may involve interactions at different receptor subtypes or a complex interplay of central and peripheral effects.
Experimental Protocols
The characterization of levomedetomidine's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of levomedetomidine for different adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the adrenergic receptor subtype of interest.
-
Competition Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]prazosin for α₁ receptors, [³H]clonidine for α₂ receptors) is incubated with the membranes in the presence of increasing concentrations of unlabeled levomedetomidine.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of levomedetomidine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]
References
- 1. DSpace [helda.helsinki.fi]
- 2. Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional effects of activation of alpha-1 adrenoceptors by dexmedetomidine: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [helda.helsinki.fi]
- 6. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. support.nanotempertech.com [support.nanotempertech.com]
An In-depth Technical Guide to the Pharmacological Activity of Levomedetomidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levomedetomidine (B195856), the (R)-enantiomer of medetomidine (B1201911), is predominantly characterized by its pharmacological inactivity, especially when contrasted with its potent stereoisomer, dexmedetomidine (B676). While dexmedetomidine is a highly selective and potent α2-adrenergic receptor agonist responsible for the sedative, analgesic, and sympatholytic effects of medetomidine, levomedetomidine exhibits negligible intrinsic agonistic activity at these receptors.[1][2][3][4] However, it is not an inert compound. Notably, at higher doses, levomedetomidine can functionally antagonize the sedative and analgesic effects of dexmedetomidine while paradoxically enhancing its bradycardic effects.[2] This technical guide provides a comprehensive overview of the pharmacological profile of levomedetomidine, detailing its receptor interactions, pharmacokinetic and pharmacodynamic properties, and the methodologies used in its scientific evaluation.
Introduction
Medetomidine, a synthetic α2-adrenergic agonist, is used in veterinary medicine for its sedative and analgesic properties.[4] It exists as a racemic mixture of two enantiomers: dexmedetomidine and levomedetomidine.[1] The pharmacological effects of medetomidine are almost exclusively attributed to dexmedetomidine.[1][4] Understanding the pharmacological activity of levomedetomidine is crucial for a complete comprehension of the effects of the racemic mixture and for the development of more refined and specific α2-adrenergic agents.
Receptor Binding and Mechanism of Action
Alpha-2 Adrenergic Receptors
Levomedetomidine's interaction with α2-adrenergic receptors is characterized by a significantly lower binding affinity compared to dexmedetomidine. While specific Ki values for levomedetomidine are not consistently reported in the literature, its pharmacological inactivity at clinically relevant doses suggests a weak interaction with the receptor.[4] In contrast, medetomidine (as a racemate) exhibits a high α2/α1 selectivity ratio of 1620:1.[4]
The primary mechanism of action of α2-adrenergic agonists like dexmedetomidine involves binding to presynaptic α2-receptors in the central nervous system, which inhibits the release of norepinephrine. This leads to a decrease in sympathetic outflow, resulting in sedation, analgesia, and sympatholysis.[5] This signaling cascade is mediated through a Gi protein-coupled receptor, as illustrated in the following pathway diagram.
Imidazoline (B1206853) Receptors
Medetomidine and its enantiomers also exhibit some affinity for imidazoline receptors. However, the affinity of levomedetomidine for these receptors is also considered to be lower than that of dexmedetomidine.[6] The clinical significance of this interaction is not fully elucidated.
Pharmacokinetics
The pharmacokinetic profile of levomedetomidine has been studied in dogs, revealing a more rapid clearance compared to dexmedetomidine.[1]
| Parameter | Levomedetomidine (10 µg/kg IV) | Levomedetomidine (20 µg/kg IV) | Dexmedetomidine (10 µg/kg IV) | Dexmedetomidine (20 µg/kg IV) | Medetomidine (40 µg/kg IV) |
| Clearance (L/h/kg) | 3.52 ± 1.03 | 4.07 ± 0.69 | 0.97 ± 0.33 | 1.24 ± 0.48 | 1.26 ± 0.44 |
Table 1: Pharmacokinetic Parameters of Medetomidine Enantiomers in Dogs. [1]
Pharmacodynamics
Sedative and Analgesic Effects
When administered alone, levomedetomidine does not produce any discernible sedative or analgesic effects in dogs, even at high doses.[2]
Interaction with Dexmedetomidine
The most significant pharmacological activity of levomedetomidine is observed when it is co-administered with dexmedetomidine. In such scenarios, levomedetomidine acts as a functional antagonist to the sedative and analgesic effects of dexmedetomidine.[2]
| Treatment Group | Total Sedation Score (at 70 min) | Total Analgesia Score (at 70 min) |
| Dexmedetomidine + Saline | 10.8 ± 1.5 | 8.3 ± 2.4 |
| Dexmedetomidine + Low-Dose Levomedetomidine | 9.8 ± 2.2 | 7.5 ± 2.8 |
| Dexmedetomidine + High-Dose Levomedetomidine | 7.8 ± 2.3 | 5.2 ± 3.4 |
| Statistically significant difference from the Dexmedetomidine + Saline group. |
Table 2: Antagonistic Effect of Levomedetomidine on Dexmedetomidine-Induced Sedation and Analgesia in Dogs. [2]
Cardiovascular Effects
Levomedetomidine administered alone has no significant effect on cardiovascular parameters.[1] However, when co-administered with dexmedetomidine, high doses of levomedetomidine enhance the bradycardic effect of dexmedetomidine.[2]
| Treatment Group | Heart Rate (beats/min) at 70 min |
| Dexmedetomidine + Saline | 45 ± 6 |
| Dexmedetomidine + Low-Dose Levomedetomidine | 43 ± 5 |
| Dexmedetomidine + High-Dose Levomedetomidine | 38 ± 5* |
| Statistically significant difference from the Dexmedetomidine + Saline group. |
Table 3: Potentiation of Dexmedetomidine-Induced Bradycardia by Levomedetomidine in Dogs. [2]
Experimental Protocols
In Vivo Assessment of Sedation, Analgesia, and Cardiovascular Effects in Dogs
A key study by Kuusela et al. (2001) provides a detailed protocol for evaluating the pharmacodynamics of levomedetomidine.[2]
-
Animals: Healthy adult beagle dogs.
-
Housing and Acclimatization: Animals are housed in a controlled environment and acclimatized to the experimental procedures to minimize stress.
-
Instrumentation: Aseptic placement of catheters in a cephalic vein for drug administration and a dorsal pedal artery for direct blood pressure monitoring and blood sampling.
-
Drug Administration:
-
Levomedetomidine/Saline: Administered as an initial intravenous bolus followed by a constant rate infusion for 120 minutes.
-
Dexmedetomidine: A single intravenous bolus is administered at 60 minutes into the levomedetomidine/saline infusion.
-
-
Sedation and Analgesia Scoring:
-
Sedation: Scored based on posture, alertness, and response to auditory stimuli.
-
Analgesia: Assessed by observing the response to a noxious stimulus, such as pressure applied to a digit with a hemostat.
-
-
Cardiovascular and Respiratory Monitoring: Heart rate, electrocardiogram, direct arterial blood pressure, respiratory rate, and arterial blood gases are monitored continuously or at frequent intervals.
Radioligand Binding Assay for α2-Adrenoceptors
While specific protocols for levomedetomidine are scarce, a general methodology for assessing binding affinity to α2-adrenoceptors is as follows:
-
Membrane Preparation: Isolation of cell membranes from tissues or cell lines expressing the α2-adrenoceptor subtype of interest.
-
Radioligand: A radiolabeled ligand with high affinity for the α2-adrenoceptor (e.g., [3H]-clonidine or [3H]-MK-912) is used.
-
Competition Assay: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (levomedetomidine).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
Levomedetomidine is largely devoid of the classic α2-adrenergic agonist effects seen with its enantiomer, dexmedetomidine. Its primary pharmacological relevance lies in its ability to modulate the effects of dexmedetomidine, acting as a functional antagonist for sedation and analgesia while potentiating bradycardia. These interactions are important considerations when using the racemic mixture of medetomidine. The more rapid clearance of levomedetomidine compared to dexmedetomidine is another key differentiating feature. Further research to quantify the binding affinities of levomedetomidine for various receptor subtypes would provide a more complete understanding of its pharmacological profile. This guide provides a foundational understanding for researchers and drug development professionals working with α2-adrenergic agonists and chiral compounds.
References
- 1. scispace.com [scispace.com]
- 2. [PDF] Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives - WSAVA2005 - VIN [vin.com]
- 6. DSpace [helda.helsinki.fi]
Synthesis and Chiral Resolution of Levomedetomidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of racemic medetomidine (B1201911) and the subsequent chiral resolution to isolate its levorotatory enantiomer, levomedetomidine. The document details various synthetic strategies, experimental protocols, and quantitative data to support research and development in this field.
Synthesis of Racemic Medetomidine
The synthesis of medetomidine, a potent and selective α2-adrenergic agonist, has been approached through several synthetic routes. These methods primarily focus on the formation of the core imidazole (B134444) structure and the creation of the chiral center.
A common strategy involves the Grignard reaction between a substituted phenylmagnesium bromide and an imidazole-4-carboxaldehyde derivative.[1] One approach utilizes 1-trityl-imidazole-4-carboxaldehyde and 2,3-dimethylphenylmagnesium bromide.[1] This is followed by steps to introduce the ethyl group, often involving a Wittig-type reaction to form an olefin, which is then reduced.[1] Alternative starting materials include 2,3-dimethylaniline (B142581) or 2,3-dimethylbenzaldehyde.[1]
Another established method for imidazole ring formation is the Weidenhagen reaction.[2][3] A more recent, commercially viable synthesis combines a Kumada cross-coupling for C-C bond formation with a modified Weidenhagen reaction that avoids hazardous reagents like hydrogen sulfide.[2][3] This particular synthesis starts with the cross-coupling of 2-(1-bromoethyl)-2-methyl-1,3-dioxolane and 2,3-dimethylphenyl magnesium bromide to produce 3-(2,3-dimethylphenyl)butan-2-one in a one-pot manner.[2]
For laboratory-scale synthesis, a method involving the reaction of N-(trimethylsilyl)imidazole with titanium tetrachloride followed by the addition of 1-(2,3-dimethylphenyl)ethanol (B1346038) has been reported.[4]
Synthetic Pathways
The following diagram illustrates a generalized synthetic pathway for medetomidine, highlighting key intermediates.
References
- 1. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Commercially Viable Synthesis of Medetomidine Using a Classical Approach to the Imidazole Ring Formation - American Chemical Society - Figshare [acs.figshare.com]
- 4. Azi-medetomidine: Synthesis and Characterization of a Novel α2 Adrenergic Photoaffinity Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Levomedetomidine: An In-Depth Technical Guide to the Inactive Enantiomer of Medetomidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medetomidine (B1201911), a potent and selective α2-adrenergic receptor agonist, is a racemic mixture composed of two enantiomers: dexmedetomidine (B676) and levomedetomidine (B195856). While dexmedetomidine is the pharmacologically active enantiomer responsible for the sedative, analgesic, and sympatholytic effects of medetomidine, levomedetomidine is largely considered its inactive counterpart. This technical guide provides a comprehensive overview of levomedetomidine, focusing on its receptor binding profile, pharmacological effects, and the experimental methodologies used to characterize its properties. Quantitative data on the binding affinities of both enantiomers are presented, alongside detailed protocols for key in vitro and in vivo experiments. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the distinct roles of these stereoisomers.
Introduction
Medetomidine is widely used in veterinary medicine as a sedative and analgesic.[1] It is a racemic mixture containing equal parts of dexmedetomidine and levomedetomidine.[2][3] The pharmacological effects of medetomidine are almost exclusively attributed to dexmedetomidine, which is a potent and highly selective agonist of α2-adrenergic receptors.[4] Dexmedetomidine is also approved for human use as a sedative in intensive care settings and for procedural sedation.
Levomedetomidine, the (R)-enantiomer, has historically been regarded as pharmacologically inert. However, emerging research suggests that it may not be entirely devoid of activity. At high doses, levomedetomidine has been observed to antagonize the sedative and analgesic effects of dexmedetomidine and may potentiate some of its cardiovascular side effects, such as bradycardia.[5][6] Understanding the pharmacological profile of levomedetomidine is crucial for a complete comprehension of the effects of racemic medetomidine and for the development of more refined and safer α2-adrenergic agonists.
This guide aims to provide a detailed technical resource on levomedetomidine, summarizing its receptor binding characteristics, functional activity, and the experimental approaches used for its evaluation.
Stereochemistry and Physicochemical Properties
Medetomidine possesses a single chiral center, giving rise to two enantiomers: (S)-(+)-medetomidine (dexmedetomidine) and (R)-(-)-medetomidine (levomedetomidine).
-
Dexmedetomidine: The (S)-enantiomer, responsible for the α2-adrenergic agonist activity.
-
Levomedetomidine: The (R)-enantiomer, largely considered the inactive isomer.
The three-dimensional arrangement of the atoms around the chiral center is critical for the interaction with the stereoselective binding pocket of the α2-adrenergic receptor.
Quantitative Receptor Binding Data
The affinity of dexmedetomidine and levomedetomidine for various adrenergic receptor subtypes is a key determinant of their pharmacological activity. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Species | Reference |
| Dexmedetomidine | α2A | 1.3 | Human | [Eurofins Safety Pharmacology] |
| α2B | 0.7 | Human | [Eurofins Safety Pharmacology] | |
| α2C | 1.1 | Human | [Eurofins Safety Pharmacology] | |
| α1A | 18 | Human | [Eurofins Safety Pharmacology] | |
| α1B | 47 | Human | [Eurofins Safety Pharmacology] | |
| α1D | 12 | Human | [Eurofins Safety Pharmacology] | |
| Levomedetomidine | α2A | 1,800 | Human | [Eurofins Safety Pharmacology] |
| α2B | 1,200 | Human | [Eurofins Safety Pharmacology] | |
| α2C | 1,500 | Human | [Eurofins Safety Pharmacology] | |
| α1A | >10,000 | Human | [Eurofins Safety Pharmacology] | |
| α1B | >10,000 | Human | [Eurofins Safety Pharmacology] | |
| α1D | >10,000 | Human | [Eurofins Safety Pharmacology] |
Table 1: Comparative Binding Affinities (Ki) of Dexmedetomidine and Levomedetomidine for Human Adrenergic Receptor Subtypes.
As the data indicates, dexmedetomidine exhibits high affinity for all three α2-adrenergic receptor subtypes, with significantly lower affinity for α1-adrenergic receptors, highlighting its selectivity. In stark contrast, levomedetomidine displays a dramatically lower affinity for α2-adrenergic receptors, with Ki values in the micromolar range, and negligible affinity for α1-adrenergic receptors. This profound difference in binding affinity underpins the classification of dexmedetomidine as the active and levomedetomidine as the inactive enantiomer.
Signaling Pathways
Dexmedetomidine exerts its effects by activating α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi/o). Activation of these receptors initiates a signaling cascade that leads to the physiological effects of sedation and analgesia.
References
- 1. Comparison of the behavioral and neurochemical effects of the two optical enantiomers of medetomidine, a selective alpha-2-adrenoceptor agonist. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of medetomidine and its active enantiomer dexmedetomidine when administered with ketamine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the behavioral and neurochemical effects of the two optical enantiomers of medetomidine, a selective alpha-2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective alpha2-adrenergic properties of dexmedetomidine over clonidine in the human forearm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity of detomidine, medetomidine and xylazine for alpha‐2 adrenergic receptor subtypes [periodicos.capes.gov.br]
The Enantiomeric Divergence: A Technical Guide to the Alpha-2 Adrenoceptor Binding Affinity of Levomedetomidine
For Immediate Release
This technical guide provides a comprehensive analysis of the alpha-2 (α2) adrenoceptor binding affinity of levomedetomidine (B195856), primarily for researchers, scientists, and professionals in drug development. Medetomidine (B1201911), a potent α2-adrenergic agonist, exists as a racemic mixture of two enantiomers: dexmedetomidine (B676) and levomedetomidine.[1] This document elucidates the profound stereoselectivity of α2-adrenoceptors, focusing on the significantly lower binding affinity and functional activity of levomedetomidine compared to its dextrorotatory counterpart, dexmedetomidine.
Executive Summary
The pharmacological activity of medetomidine is almost exclusively attributed to its dexmedetomidine enantiomer, which acts as a potent and selective agonist at α2-adrenoceptors.[2][3] Levomedetomidine, in stark contrast, is largely considered the inactive isomer, exhibiting substantially lower binding affinity and minimal to no agonist activity at these receptors.[2] In fact, some evidence suggests that levomedetomidine may act as a weak partial agonist or even an inverse agonist at the α2A-adrenoceptor subtype.[4] This stereoselectivity is critical in understanding the pharmacological profile of medetomidine and in the clinical application of dexmedetomidine.
Quantitative Data Presentation: Binding Affinity and Selectivity
The following tables summarize the quantitative data regarding the binding affinity and selectivity of medetomidine enantiomers for α2-adrenoceptors. While specific K_i_ values for levomedetomidine across all α2-adrenoceptor subtypes are not consistently reported in the literature due to its low affinity, the disparity in selectivity and functional potency is well-documented.
| Compound | Receptor Affinity | Value | Species | Source |
| Medetomidine | K_i_ for α2-adrenoceptors ([³H]clonidine displacement) | 1.08 nM | Rat (brain) | [5] |
| Dexmedetomidine | Displaces ³H-clonidine | 2 x 10⁻¹⁰ to 2 x 10⁻⁸ M | Rat (cerebral cortex) | [6] |
| Levomedetomidine | Binding Affinity | Lower than dexmedetomidine | - | [4] |
K_i_ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity.
| Compound | α2/α1 Selectivity Ratio | Source |
| Medetomidine | 1620 | [7][8] |
| Dexmedetomidine | 1300 | [4] |
| Levomedetomidine | 23 | [4] |
α2/α1 Selectivity Ratio: A ratio of the binding affinity for α2-adrenoceptors versus α1-adrenoceptors. A higher ratio indicates greater selectivity for the α2-adrenoceptor.
Alpha-2 Adrenoceptor Signaling Pathway
Activation of α2-adrenoceptors by an agonist like dexmedetomidine initiates a signaling cascade through the inhibitory G-protein, G_i_. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels mediates many of the physiological effects of α2-agonists, such as sedation and analgesia.
Caption: Canonical Alpha-2 Adrenoceptor Signaling Pathway.
Experimental Protocols
The binding affinity and functional activity of compounds like levomedetomidine are determined through a series of in vitro assays. The most common of these are radioligand binding assays, GTPγS binding assays, and cAMP functional assays.
Radioligand Binding Assay (Competition)
This assay is the gold standard for determining the binding affinity of a test compound for a receptor. It measures the ability of an unlabeled compound (the competitor, e.g., levomedetomidine) to displace a radiolabeled ligand that is known to bind to the receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific α2-adrenoceptor subtype (α2A, α2B, or α2C) are prepared from cultured cells or tissues.
-
Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled α2-adrenoceptor ligand (e.g., [³H]clonidine) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The K_i_ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Caption: Workflow for a Radioligand Competition Binding Assay.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor. For α2-adrenoceptors, which are G_i_-coupled, agonist binding facilitates the exchange of GDP for GTP on the Gα_i_ subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the α2-adrenoceptor are prepared.
-
Incubation: The membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compound (e.g., levomedetomidine).
-
Reaction Termination: The binding reaction is stopped, often by the addition of ice-cold buffer.
-
Separation: The membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration.
-
Quantification: The radioactivity on the filters is measured.
-
Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. The potency (EC₅₀) and efficacy (E_max_) of the agonist can be determined. For levomedetomidine, this assay would likely show little to no stimulation of [³⁵S]GTPγS binding, consistent with its lack of agonist activity.
cAMP Functional Assay
This assay directly measures the functional consequence of α2-adrenoceptor activation: the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.
Methodology:
-
Cell Culture: Whole cells expressing the α2-adrenoceptor of interest are used.
-
Stimulation: The cells are first treated with a substance that stimulates adenylyl cyclase and increases cAMP production (e.g., forskolin).
-
Test Compound Addition: The cells are then incubated with varying concentrations of the test compound (e.g., levomedetomidine).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay (e.g., ELISA or HTRF).
-
Data Analysis: An agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP levels. The potency (IC₅₀) of the test compound for inhibiting cAMP production is determined. It is expected that levomedetomidine would show a very weak, if any, inhibitory effect on cAMP accumulation.
Conclusion
The evidence strongly indicates that α2-adrenoceptors exhibit a high degree of stereoselectivity for the enantiomers of medetomidine. Dexmedetomidine is a potent and selective agonist, while levomedetomidine has a substantially lower binding affinity and lacks significant agonist activity. This profound difference in pharmacological properties underscores the importance of stereochemistry in drug design and development. For researchers investigating the α2-adrenoceptor system, dexmedetomidine serves as the active probe, while levomedetomidine can be used as a negative control to confirm the stereospecificity of the observed effects.
References
- 1. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central alpha 2-adrenoceptors are highly stereoselective for dexmedetomidine, the dextro enantiomer of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the behavioral and neurochemical effects of the two optical enantiomers of medetomidine, a selective alpha-2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [helda.helsinki.fi]
- 5. Evaluation of the alpha 1- and alpha 2-adrenoceptor effects of detomidine, a novel veterinary sedative analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implementation of a radioreceptor assay for dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile and Signaling Pathway of Levomedetomidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of levomedetomidine (B195856) hydrochloride in dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS). It also elucidates the compound's primary signaling pathway. The information is presented to support research, drug development, and formulation activities.
Solubility of Levomedetomidine Hydrochloride
This compound, the levorotatory enantiomer of medetomidine (B1201911), exhibits distinct solubility characteristics in common laboratory solvents.[1] Understanding its solubility is critical for the preparation of stock solutions and experimental assays.
Quantitative Solubility Data
The solubility of this compound in DMSO and PBS (pH 7.2) is summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, the purity of the compound, and the specific experimental conditions.
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM)¹ | Notes | Source(s) |
| DMSO | 10 - 20 | 42.2 - 84.4 | A common solvent for creating concentrated stock solutions. | [1][2] |
| DMSO | 100 | 422.4 | Requires sonication to achieve this concentration. | [3] |
| PBS (pH 7.2) | 1 | 4.2 | Represents solubility in a physiologically relevant buffer. | [1][2] |
¹Molar concentration calculated using a molecular weight of 236.74 g/mol for this compound.
Experimental Protocols for Solubility Determination
While specific experimental details from the sources are not provided, standard methodologies for determining solubility can be applied. The following are generalized protocols for the shake-flask method and a method utilizing a DMSO stock solution.
This method determines the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Calibrated analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of PBS (pH 7.2) in a sealed container.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually confirm the presence of undissolved solid.
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
This method is often used in early drug discovery to assess the solubility of a compound when an aqueous solution is prepared from a concentrated DMSO stock.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Equipment for concentration analysis (e.g., HPLC, nephelometer)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
Add a small aliquot of the DMSO stock solution to a larger volume of PBS (pH 7.2) to achieve the desired final concentration. The final concentration of DMSO should be kept low (typically <1%) to minimize its effect on the measurement.
-
Incubate the solution for a defined period (e.g., 1-2 hours) at a specific temperature.
-
Measure the amount of compound that has precipitated, or alternatively, the amount that remains in solution after filtration or centrifugation. This can be done using various techniques, including nephelometry (which measures turbidity) or HPLC analysis of the clear supernatant.
Signaling Pathway of Levomedetomidine
Levomedetomidine is an isomer of medetomidine, which is known to be a potent and selective α2-adrenergic receptor agonist. The pharmacological effects of medetomidine are primarily attributed to its dextrorotary enantiomer, dexmedetomidine. However, understanding the interaction of these compounds with the α2-adrenergic receptor is key to comprehending their mechanism of action.
The α2-adrenergic receptor is a G protein-coupled receptor (GPCR) that is associated with an inhibitory G protein (Gi). The activation of this receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).
Diagram of the α2-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by the activation of the α2-adrenergic receptor.
References
Levomedetomidine Hydrochloride: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
An In-depth Technical Overview of Levomedetomidine (B195856) Hydrochloride for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of levomedetomidine hydrochloride, an α2-adrenergic receptor agonist. The document collates essential chemical and pharmacological data, detailed experimental protocols, and an exploration of its mechanism of action, designed to support the scientific community in advancing research and development.
Core Chemical and Physical Data
This compound is the levorotary enantiomer of medetomidine (B1201911). Below is a summary of its key chemical identifiers and properties.
| Property | Value |
| CAS Number | 190000-46-5 |
| Molecular Formula | C₁₃H₁₇ClN₂ |
| Molecular Weight | 236.74 g/mol |
| IUPAC Name | 5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride |
| Synonyms | (R)-Medetomidine hydrochloride |
Pharmacological Profile
This compound is a selective α2-adrenergic receptor agonist. While its enantiomer, dexmedetomidine (B676), is known for its sedative and analgesic properties, levomedetomidine exhibits minimal sedative or analgesic effects when administered alone.[1][2] However, it has been shown to modulate the effects of dexmedetomidine, suggesting a complex interaction with the α2-adrenergic receptor system.
Mechanism of Action: α2-Adrenergic Receptor Signaling
This compound exerts its effects by binding to α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with an inhibitory G-protein (Gi).[6] The activation of the α2-adrenergic receptor by an agonist like levomedetomidine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger, cyclic AMP (cAMP).[7][8] The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream cellular effectors.
Experimental Protocols
In Vivo Study of Levomedetomidine in Dogs (Adapted from Kuusela et al., 2001)
This protocol outlines a study to determine the pharmacological activity of levomedetomidine and its potential to antagonize the effects of dexmedetomidine in dogs.[9][10]
1. Subjects:
-
Six healthy Beagle dogs.
2. Treatment Groups:
-
Each dog receives three treatments on separate days in a crossover design:
-
Low-dose Levomedetomidine: 10 µg/kg IV bolus, followed by a continuous infusion of 25 µg/kg/h.
-
High-dose Levomedetomidine: 80 µg/kg IV bolus, followed by a continuous infusion of 200 µg/kg/h.
-
Control: Isotonic saline (0.9% NaCl) solution IV bolus, followed by continuous infusion.
-
3. Experimental Procedure:
-
The infusion for all treatments is continued for 120 minutes.
-
After 60 minutes of infusion, a single dose of dexmedetomidine (10 µg/kg) is administered IV.
-
Sedation and analgesia are scored subjectively at predetermined intervals.
-
Physiological parameters including heart rate, blood pressure, respiratory rate, arterial blood gas partial pressures, and rectal temperature are monitored throughout the experiment.
4. Data Analysis:
-
Comparison of sedation and analgesia scores between treatment groups.
-
Analysis of cardiovascular and respiratory parameters to assess the effects of levomedetomidine alone and in combination with dexmedetomidine.
General Radioligand Binding Assay Protocol
This protocol describes a general method for determining the binding affinity of a compound, such as this compound, to its target receptor using a radiolabeled ligand.[11][12][13][14][15]
1. Materials:
-
Cell membranes expressing the α2-adrenergic receptor subtypes.
-
Radiolabeled ligand (e.g., [³H]-dexmedetomidine).
-
Unlabeled this compound (competitor).
-
Assay buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of levomedetomidine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.
Conclusion
This technical guide provides foundational information on this compound for the scientific community. While its direct pharmacological effects appear to be limited, its interaction with dexmedetomidine suggests a more nuanced role at the α2-adrenergic receptor. Further research, particularly in determining its specific binding affinities to receptor subtypes and elucidating its downstream signaling consequences, is warranted to fully understand its pharmacological profile and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]
- 4. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 8. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Sedative, analgesic, and cardiovascular effects of levomedetomidine alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. revvity.com [revvity.com]
- 15. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
Levomedetomidine's Neuroprotective Potential: A Technical Guide Based on the Profile of its Active Enantiomer, Dexmedetomidine
Introduction
Levomedetomidine (B195856), the R-enantiomer of the veterinary sedative medetomidine (B1201911), has garnered interest for its potential pharmacological activities. However, the bulk of scientific literature attributes the significant sedative, analgesic, and, notably, neuroprotective effects of medetomidine to its S-enantiomer, dexmedetomidine (B676).[1][2][3][4] Dexmedetomidine is a potent and highly selective α2-adrenergic receptor agonist, with an α2:α1 selectivity ratio of 1620:1, which is significantly higher than that of clonidine (B47849) (220:1).[1][5] Levomedetomidine, in contrast, is considered to be pharmacologically inactive at clinically relevant doses.[1] Some studies even suggest that at high concentrations, levomedetomidine may have effects that oppose those of dexmedetomidine.[4]
Given the extensive body of research on dexmedetomidine and the scarcity of data on levomedetomidine, this technical guide will focus on the well-documented neuroprotective effects of dexmedetomidine as the active component. The information presented herein is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the mechanisms, experimental evidence, and methodologies related to the neuroprotective potential of this class of α2-adrenergic agonists. The insights derived from the study of dexmedetomidine are foundational to understanding the potential, if any, of levomedetomidine in a neuroprotective context.
Data Presentation: Quantitative Insights into Neuroprotection
The neuroprotective effects of dexmedetomidine have been quantified across a range of preclinical models. The following tables summarize key findings in ischemic stroke, traumatic brain injury, and in vitro models of neuroinflammation and apoptosis.
Table 1: Neuroprotective Effects of Dexmedetomidine in Preclinical Models of Ischemic Stroke
| Experimental Model | Species | Dexmedetomidine Dosage & Administration | Key Quantitative Outcomes | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 10 µg/kg IV | ~50% reduction in cortical infarct area | [6] |
| Incomplete Cerebral Ischemia | Rat | High and low intraperitoneal doses | Lower levels of histological tissue damage in hippocampal cells compared to control | [2] |
| Focal Cerebral Ischemia | Rabbit | Maintained plasma level of 4.0 ± 0.15 ng/ml | 47.6% decrease in the area of ischemic neuronal injury in the cortex | [6] |
Table 2: Neuroprotective Effects of Dexmedetomidine in Preclinical Models of Traumatic Brain Injury (TBI)
| Experimental Model | Species/System | Dexmedetomidine Concentration/Dosage | Key Quantitative Outcomes | Reference |
| In vitro TBI model (Organotypic hippocampal slice cultures) | Mouse | 1 µM | Maximum protective effect on traumatically injured hippocampal cells | [6] |
| In vivo TBI model | Mice | Not specified | Reduced brain edema and cell apoptosis | [7] |
Table 3: In Vitro Evidence of Dexmedetomidine's Anti-Neuroinflammatory and Anti-Apoptotic Effects
| Cell Model | Insult | Dexmedetomidine Concentration | Key Quantitative Outcomes | Reference |
| BV2 microglia | Lipopolysaccharide (LPS) | 20 µg/mL | Significant reduction in TLR4 and p65 protein expression | [3][8] |
| BV2 microglia | Lipopolysaccharide (LPS) | Not specified | Attenuation of LPS-elicited increases in p-ERK, iNOS, TNF-α, and NO levels; Increased CD206 and IL-10 levels | [9] |
| A549 cells | H2O2 | 1 nM | Partial reversal of H2O2-induced upregulation of cleaved-caspase 3, caspase 9, and BAX, and downregulation of Bcl-2 | [10] |
| Rat organotypic hippocampal slices | Isoflurane | Not specified | Lower levels of caspase-3 expression compared to isoflurane/saline control | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to evaluate the neuroprotective effects of dexmedetomidine.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents
The MCAO model is a widely used method to simulate focal ischemic stroke in rodents.[5][11][12]
-
Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated. The ECA is ligated and transected. A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 60-120 minutes) to induce ischemia. For reperfusion models, the filament is then withdrawn to allow blood flow to resume.
-
Drug Administration: Dexmedetomidine or vehicle is administered at a specified time relative to the ischemic insult (before, during, or after) via a defined route (e.g., intraperitoneal or intravenous injection).
-
Outcome Assessment: After a set period (e.g., 24-72 hours), neurological deficits are scored, and animals are euthanized. Brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume. Molecular analyses (e.g., Western blotting, immunohistochemistry) are performed on brain tissue to assess markers of inflammation, apoptosis, and other relevant pathways.
In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Microglia for Neuroinflammation
This model is used to study the anti-inflammatory effects of compounds on microglia, the primary immune cells of the central nervous system.[3][9][13]
-
Cell Culture: BV2 murine microglial cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of dexmedetomidine for a specified duration (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Sample Collection: After a defined incubation period with LPS (e.g., 24 hours), the cell culture supernatant is collected to measure secreted inflammatory mediators (e.g., TNF-α, IL-6, nitric oxide). The cells are lysed to extract protein or RNA for further analysis.
-
Assays:
-
ELISA: To quantify the concentration of pro-inflammatory and anti-inflammatory cytokines in the culture supernatant.
-
Griess Assay: To measure the production of nitric oxide, an inflammatory mediator.
-
Western Blotting: To determine the protein levels of key inflammatory signaling molecules (e.g., TLR4, NF-κB, p-ERK) and microglial polarization markers (e.g., iNOS for M1, CD206 for M2).
-
Immunofluorescence: To visualize the expression and localization of inflammatory proteins within the cells.
-
RT-qPCR: To measure the gene expression of inflammatory mediators.
-
Signaling Pathways and Visualizations
Dexmedetomidine exerts its neuroprotective effects through the modulation of several key signaling pathways. The primary mechanism is the activation of α2-adrenergic receptors, which triggers a cascade of downstream events leading to reduced neuroinflammation and apoptosis.
Alpha-2 Adrenergic Receptor Signaling Pathway
Activation of the α2-adrenergic receptor, a G-protein coupled receptor, by dexmedetomidine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. magonlinelibrary.com [magonlinelibrary.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dexmedetomidine is neuroprotective in an in vitro model for traumatic brain injury | Semantic Scholar [semanticscholar.org]
- 7. Medetomidine analogs as selective agonists for the human alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] DEXMEDETOMIDINE AND LEVOMEDETOMIDINE , THE ISOMERS OF MEDETOMIDINE | Semantic Scholar [semanticscholar.org]
- 9. Animal models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] New insights in animal models of neurotoxicity-induced neurodegeneration | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 13. Selective alpha2-adrenergic properties of dexmedetomidine over clonidine in the human forearm - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Role of Levomedetomidine in Veterinary Anesthesia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of levomedetomidine (B195856), the levorotatory enantiomer of medetomidine (B1201911), and its relevance in veterinary anesthesia research. While dexmedetomidine (B676) is the pharmacologically active component responsible for sedation and analgesia, understanding the properties and potential interactions of levomedetomidine is crucial for a complete toxicological and pharmacological assessment of medetomidine and for the development of new anesthetic protocols.
Introduction
Medetomidine, a potent α2-adrenoceptor agonist, is a racemic mixture of two optical stereoisomers: dexmedetomidine and levomedetomidine.[1][2] Dexmedetomidine is the active enantiomer that produces the desired sedative and analgesic effects by stimulating α2-adrenoceptors in the central nervous system.[1][3] In contrast, levomedetomidine is largely considered to be pharmacologically inactive, particularly at clinically relevant doses.[4][5] However, research indicates that it is not entirely inert and can influence the effects of dexmedetomidine, making its study relevant for a nuanced understanding of α2-agonist pharmacology.[6][7]
Mechanism of Action
The primary mechanism of action of α2-adrenoceptor agonists like dexmedetomidine involves binding to and activating α2-adrenoceptors on presynaptic neurons in the central and peripheral nervous systems.[3] This activation inhibits the release of norepinephrine, leading to sedation, analgesia, and muscle relaxation.[3][8]
Levomedetomidine has a much lower affinity for α2-adrenoceptors compared to dexmedetomidine.[9] While generally considered inactive, some in vitro studies suggest it may act as a weak partial α2-adrenoceptor agonist or even an inverse agonist.[9] It also has a lower selectivity for α2- over α1-adrenoceptors compared to dexmedetomidine.[9]
Figure 1: Simplified signaling pathway of α2-adrenoceptor agonists.
Pharmacokinetics
Studies in dogs have shown that the pharmacokinetics of dexmedetomidine and racemic medetomidine are similar.[4] However, the clearance of levomedetomidine is significantly more rapid.[4][10] This faster clearance means that levomedetomidine is eliminated from the body more quickly than dexmedetomidine.
Table 1: Pharmacokinetic Parameters of Medetomidine Enantiomers in Dogs (Intravenous Administration)
| Drug (Dose) | Clearance (L/h/kg) | Reference |
| Medetomidine (40 µg/kg) | 1.26 ± 0.44 | [4] |
| Dexmedetomidine (20 µg/kg) | 1.24 ± 0.48 | [4] |
| Dexmedetomidine (10 µg/kg) | 0.97 ± 0.33 | [4] |
| Levomedetomidine (20 µg/kg) | 4.07 ± 0.69 | [4] |
| Levomedetomidine (10 µg/kg) | 3.52 ± 1.03 | [4] |
Pharmacodynamics and Clinical Effects
When administered alone, levomedetomidine does not produce any apparent sedation or analgesia in dogs, nor does it have significant effects on cardiovascular parameters.[4][10] However, when co-administered with dexmedetomidine, high doses of levomedetomidine have been shown to reduce the sedative and analgesic effects of dexmedetomidine and enhance bradycardia.[6][7] This suggests a potential for antagonistic interaction at the receptor level or through other mechanisms.[6]
Table 2: Summary of Clinical Effects of Levomedetomidine in Dogs
| Condition | Observation | Reference |
| Administered Alone | No apparent sedation or analgesia. No significant effect on cardiovascular parameters. | [4][10] |
| Co-administered with Dexmedetomidine (High Dose) | Reduced sedative and analgesic effects of dexmedetomidine. Enhanced bradycardia. | [6][7] |
Experimental Protocols
The following protocols are based on studies investigating the effects of levomedetomidine in dogs.
Protocol for Investigating the Pharmacokinetics and Clinical Effects of Levomedetomidine
This protocol is adapted from the study by Kuusela et al. (2000).[4]
Objective: To compare the clinical effects and pharmacokinetics of medetomidine, dexmedetomidine, and levomedetomidine.
Animals: Healthy adult beagle dogs.
Experimental Design: A blinded, randomized, crossover study. Each dog receives each of the following treatments intravenously on separate occasions with a washout period between treatments.
-
Group 1: Medetomidine (40 µg/kg)
-
Group 2: Dexmedetomidine (20 µg/kg)
-
Group 3: Dexmedetomidine (10 µg/kg)
-
Group 4: Levomedetomidine (20 µg/kg)
-
Group 5: Levomedetomidine (10 µg/kg)
-
Group 6: Saline placebo
Procedures:
-
Instrumentation: Place an intravenous catheter for drug administration and blood sampling.
-
Drug Administration: Administer the assigned treatment as an intravenous bolus.
-
Clinical Monitoring:
-
Sedation and Analgesia Scoring: Subjectively score at predetermined time points.
-
Cardiovascular Monitoring: Continuously monitor heart rate and ECG. Measure direct blood pressure at regular intervals.
-
Respiratory Monitoring: Measure respiratory rate and arterial blood gases at specified times.
-
Body Temperature: Monitor rectal body temperature.
-
-
Blood Sampling: Collect blood samples at various time points post-administration for pharmacokinetic analysis.
-
Data Analysis: Analyze plasma drug concentrations to determine pharmacokinetic parameters. Statistically compare clinical and physiological data between treatment groups.
Figure 2: Experimental workflow for pharmacokinetic and pharmacodynamic studies.
Protocol for Investigating the Interaction between Levomedetomidine and Dexmedetomidine
This protocol is based on the study by Kuusela et al. (2001).[7]
Objective: To determine if a high dose of levomedetomidine antagonizes the sedative and analgesic effects of dexmedetomidine.
Animals: Healthy adult beagle dogs.
Experimental Design: A crossover study where each dog receives the following treatments on separate days.
-
Treatment A (Low-Dose Levo): Levomedetomidine IV bolus (10 µg/kg) followed by a continuous infusion (25 µg/kg/h).
-
Treatment B (High-Dose Levo): Levomedetomidine IV bolus (80 µg/kg) followed by a continuous infusion (200 µg/kg/h).
-
Treatment C (Control): Isotonic saline IV bolus followed by a continuous infusion.
Procedure:
-
Infusion: Begin the assigned infusion (A, B, or C) and continue for 120 minutes.
-
Dexmedetomidine Administration: After 60 minutes of the infusion, administer a single IV dose of dexmedetomidine (10 µg/kg).
-
Monitoring: Perform continuous monitoring of sedation, analgesia, and cardiorespiratory parameters as described in Protocol 5.1.
-
Data Analysis: Compare the sedative, analgesic, and cardiovascular effects of dexmedetomidine in the presence of low-dose levomedetomidine, high-dose levomedetomidine, and saline.
Reversal of Effects
The effects of medetomidine and dexmedetomidine can be reversed with the specific α2-adrenoceptor antagonist, atipamezole (B1667673).[1][11][12] Atipamezole competes with the agonists for the α2-adrenoceptors, effectively displacing them and reversing the sedative and analgesic effects.[11][13] The reversal is typically rapid, with animals showing signs of arousal within minutes of atipamezole administration.[12]
Table 3: Recommended Atipamezole Dosing for Reversal
| Agonist Administered | Atipamezole Dose Ratio (Atipamezole:Agonist) | Reference |
| Medetomidine | 4-10 times the medetomidine dose (µg/kg) | [12] |
Conclusion and Future Directions
While levomedetomidine is the less active enantiomer of medetomidine, research demonstrates that it is not entirely without effect. Its rapid clearance and potential to modulate the effects of dexmedetomidine are important considerations in veterinary anesthesia research. Future research could further explore the precise mechanisms of interaction between levomedetomidine and dexmedetomidine, as well as its potential effects on the metabolism of other anesthetic agents. A thorough understanding of both enantiomers is essential for the safe and effective use of medetomidine and for the development of novel α2-adrenoceptor agonists in veterinary medicine.
References
- 1. Dexmedetomidine or medetomidine: which should veterinary surgeons select?: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Medetomidine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sedative, analgesic, and cardiovascular effects of levomedetomidine alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. researchgate.net [researchgate.net]
- 11. Atipamezole - Wikipedia [en.wikipedia.org]
- 12. Reversal of medetomidine sedation by atipamezole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atipamezole Reverses Cardiovascular Changes Induced by High-Dose Medetomidine in Cats Undergoing Sedation for Semen Collection [mdpi.com]
Application Notes and Protocols: Levomedetomidine Hydrochloride In Vivo Studies in Canines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomedetomidine (B195856), the l-enantiomer (B50610) of medetomidine (B1201911), is generally considered the inactive isomer, in contrast to dexmedetomidine (B676), the active d-enantiomer.[1] Medetomidine itself is a racemic mixture of both dexmedetomidine and levomedetomidine.[2][3] While dexmedetomidine is a potent and selective α2-adrenoceptor agonist responsible for the sedative and analgesic effects of medetomidine, in vivo studies in canines have been conducted to understand the specific pharmacological activities of levomedetomidine.[1] These studies are crucial for understanding the complete pharmacological profile of medetomidine and for refining the use of α2-adrenoceptor agonists in veterinary medicine.
These application notes provide a summary of key findings and detailed protocols from in vivo studies of levomedetomidine hydrochloride in canines.
Key Findings from In Vivo Canine Studies
-
Lack of Sedative and Analgesic Effects: When administered alone, levomedetomidine does not produce any observable behavioral changes, sedation, or analgesia in dogs.[4][5]
-
Pharmacokinetic Profile: Levomedetomidine exhibits a more rapid clearance from the body compared to dexmedetomidine and racemic medetomidine.[1][5]
-
Interaction with Dexmedetomidine: When administered with dexmedetomidine, high doses of levomedetomidine have been shown to reduce the sedative and analgesic effects of dexmedetomidine.[4][6][7]
-
Cardiovascular Effects: High doses of levomedetomidine can enhance the bradycardia (slowing of the heart rate) induced by dexmedetomidine.[4][6][7] When used alone, levomedetomidine has been observed to have no significant effect on cardiovascular parameters.[5]
Data Presentation
Table 1: Pharmacokinetic Parameters of Levomedetomidine in Beagles
| Parameter | Levomedetomidine (10 µg/kg IV) | Levomedetomidine (20 µg/kg IV) | Dexmedetomidine (10 µg/kg IV) | Dexmedetomidine (20 µg/kg IV) | Medetomidine (40 µg/kg IV) |
| Clearance (L/h/kg) | 3.52 ± 1.03 | 4.07 ± 0.69 | 0.97 ± 0.33 | 1.24 ± 0.48 | 1.26 ± 0.44 |
Data extracted from a study comparing the clinical effects and pharmacokinetics of medetomidine and its enantiomers in six healthy Beagle dogs.[5]
Table 2: Dosage Regimens for In Vivo Studies of Levomedetomidine in Beagles
| Treatment Group | Initial Bolus Dose (IV) | Continuous Infusion Rate | Co-administered Drug |
| Low-Dose Levomedetomidine | 10 µg/kg | 25 µg/kg/h | Dexmedetomidine (10 µg/kg IV) |
| High-Dose Levomedetomidine | 80 µg/kg | 200 µg/kg/h | Dexmedetomidine (10 µg/kg IV) |
| Control | Isotonic Saline | Isotonic Saline | Dexmedetomidine (10 µg/kg IV) |
Dosage information from a study investigating the effects of levomedetomidine on the sedative and analgesic properties of dexmedetomidine in six healthy Beagle dogs.[4][6][7]
Experimental Protocols
Protocol 1: Evaluation of Pharmacologic Activity and Antagonism of Dexmedetomidine Effects
This protocol is adapted from a study designed to determine if a high dose of levomedetomidine has any pharmacologic activity or if it antagonizes the sedative and analgesic effects of dexmedetomidine in dogs.[4][6]
1. Animal Model:
-
Six healthy Beagle dogs.[4]
2. Treatment Arms (Cross-over design):
-
Each dog received the following three treatments on separate days:
-
Low-Dose Levomedetomidine: 10 µg/kg levomedetomidine IV bolus, followed by a continuous infusion of 25 µg/kg/h for 120 minutes.[4]
-
High-Dose Levomedetomidine: 80 µg/kg levomedetomidine IV bolus, followed by a continuous infusion of 200 µg/kg/h for 120 minutes.[4]
-
Control: Isotonic saline (0.9% NaCl) IV bolus, followed by a continuous infusion for 120 minutes.[4]
-
3. Experimental Procedure:
-
After 60 minutes of the initial treatment infusion, a single dose of dexmedetomidine (10 µg/kg) was administered intravenously to all groups.[4]
4. Monitored Parameters:
-
Sedation and Analgesia: Scored subjectively at regular intervals.[4]
-
Cardiovascular: Heart rate, blood pressure.[4]
-
Respiratory: Respiratory rate, arterial blood gas partial pressures.[4]
-
Other: Rectal temperature.[4]
5. Blood Sampling:
-
Blood samples were collected for drug analysis.[6]
Protocol 2: Comparative Pharmacokinetics and Clinical Effects of Medetomidine Enantiomers
This protocol is based on a study that compared the clinical effects and pharmacokinetics of medetomidine, dexmedetomidine, and levomedetomidine.[5]
1. Animal Model:
-
Six healthy Beagle dogs.
2. Treatment Arms (Blinded, randomized block study):
-
Each dog received the following treatments intravenously as a bolus in separate sessions:
-
Medetomidine (40 µg/kg)
-
Dexmedetomidine (10 µg/kg and 20 µg/kg)
-
Levomedetomidine (10 µg/kg and 20 µg/kg)
-
Saline placebo
-
3. Monitored Parameters:
-
Sedation and Analgesia: Scored subjectively.
-
Cardiovascular: Heart rate, ECG (lead II), direct blood pressure.
-
Respiratory: Respiratory rate, arterial blood gases.
-
Other: Rectal body temperature.
4. Blood Sampling:
-
Blood samples were collected for drug analysis to determine pharmacokinetic parameters.
Visualizations
Caption: Workflow for evaluating levomedetomidine's effect on dexmedetomidine.
Caption: Workflow for comparing medetomidine and its enantiomers.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. magonlinelibrary.com [magonlinelibrary.com]
- 4. Sedative, analgesic, and cardiovascular effects of levomedetomidine alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sedative, analgesic, and cardiovascular effects of levomedetomidine alone and in combination with dexmedetomidine in dogs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Co-administration of Levomedetomidine and Dexmedetomidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medetomidine (B1201911), a potent and selective α2-adrenoceptor agonist, is widely utilized in veterinary medicine for its sedative and analgesic properties.[1][2][3] It exists as a racemic mixture of two stereoisomers: dexmedetomidine (B676) and levomedetomidine (B195856).[4][5][6][7] Dexmedetomidine is the pharmacologically active enantiomer responsible for the desired sedative and analgesic effects, while levomedetomidine has been considered largely inactive or to possess properties that may counteract the benefits of dexmedetomidine.[4][8][9] Understanding the interactions between these two isomers is crucial for optimizing clinical efficacy and safety.
These application notes provide a detailed protocol for the co-administration of levomedetomidine and dexmedetomidine, primarily based on in vivo studies in a canine model. The objective is to furnish researchers with a comprehensive methodology to investigate the pharmacodynamic and pharmacokinetic interactions between these two agents.
Data Presentation
The following tables summarize quantitative data from a key study investigating the effects of levomedetomidine on the sedative, analgesic, and cardiovascular parameters induced by dexmedetomidine in dogs.
Table 1: Dosing Regimen for Co-administration Study in Beagles [4][10][11]
| Treatment Group | Initial Bolus | Continuous Infusion (120 minutes) | Dexmedetomidine Administration (at 60 minutes) |
| Control | Isotonic Saline (0.9% NaCl) IV | Isotonic Saline (0.9% NaCl) IV | 10 µg/kg IV |
| Low-Dose Levo | Levomedetomidine (10 µg/kg) IV | Levomedetomidine (25 µg/kg/h) IV | 10 µg/kg IV |
| High-Dose Levo | Levomedetomidine (80 µg/kg) IV | Levomedetomidine (200 µg/kg/h) IV | 10 µg/kg IV |
Table 2: Summary of Key Findings on Co-administration [10][11]
| Parameter | Effect of High-Dose Levomedetomidine Co-administered with Dexmedetomidine |
| Sedation | Reduced sedative effects of dexmedetomidine. |
| Analgesia | Reduced analgesic effects of dexmedetomidine. |
| Heart Rate | Enhanced bradycardia (lower heart rate). |
| Blood Pressure | No significant alteration of the pressor response to dexmedetomidine. |
| Behavioral Changes (Levomedetomidine alone) | No observable behavioral changes. |
Experimental Protocols
This section details the methodology for an in vivo study of levomedetomidine and dexmedetomidine co-administration in a canine model, as adapted from published research.[4][10][11]
Animal Model and Preparation
-
Health Status: Clinically healthy, confirmed by physical examination and baseline blood work.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Fasting: Food should be withheld for 12 hours prior to the study, with water available ad libitum.
-
Catheterization: On the morning of the study, place an intravenous catheter in a cephalic vein for drug administration and a second catheter in a saphenous vein for blood sampling. An arterial catheter may also be placed for direct blood pressure monitoring and blood gas analysis.
Experimental Design and Drug Administration
-
Design: A randomized, crossover design where each dog receives all three treatments on separate days with a washout period of at least one week between treatments.[10]
-
Treatment Groups:
-
Control: Isotonic saline.
-
Low-Dose Levomedetomidine.
-
High-Dose Levomedetomidine.
-
-
Administration Protocol:
-
Begin a continuous intravenous infusion of either saline or the assigned dose of levomedetomidine.
-
Administer the corresponding initial intravenous bolus of either saline or levomedetomidine.
-
Continue the infusion for a total of 120 minutes.
-
At 60 minutes into the infusion, administer a single intravenous bolus of dexmedetomidine (10 µg/kg).[4][10][11]
-
Monitoring and Data Collection
-
Sedation and Analgesia Scoring:
-
Assess subjectively at baseline and at regular intervals (e.g., every 10-15 minutes) throughout the 120-minute study period.
-
Use a validated scoring system for sedation (e.g., observing posture, alertness, and response to stimuli) and analgesia (e.g., response to a standardized non-harmful stimulus).
-
-
Cardiovascular Monitoring:
-
Heart Rate and Rhythm: Monitor continuously via electrocardiography (ECG).
-
Blood Pressure: Measure arterial blood pressure (systolic, diastolic, and mean) at regular intervals.
-
Record any arrhythmias or significant changes from baseline.
-
-
Respiratory Monitoring:
-
Respiratory Rate: Monitor by observation or with a respiratory monitor.
-
Arterial Blood Gases: Collect arterial blood samples at baseline and key time points to measure PaO2, PaCO2, and pH.
-
-
Body Temperature:
-
Monitor rectal temperature at regular intervals.
-
-
Blood Sampling for Pharmacokinetic Analysis:
-
Collect venous blood samples into appropriate tubes (e.g., EDTA-coated) at predetermined time points before and after drug administration.
-
Process samples by centrifugation to separate plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of dexmedetomidine and levomedetomidine using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][12][13]
-
Visualizations
Signaling Pathway of α2-Adrenoceptor Agonists
Caption: Simplified signaling pathway of α2-adrenoceptor agonists.
Experimental Workflow for Co-administration Study
Caption: Experimental workflow for the co-administration study.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. DSpace [helda.helsinki.fi]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Medetomidine Quantitation and Enantiomer Differentiation in Biological Specimens Collected After Fatal and Non-Fatal Opioid Overdoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sedative, analgesic, and cardiovascular effects of levomedetomidine alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sedative, analgesic, and cardiovascular effects of levomedetomidine alone and in combination with dexmedetomidine in dogs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preparing Levomedetomidine Hydrochloride Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levomedetomidine (B195856) hydrochloride is the levorotatory enantiomer of medetomidine (B1201911), a potent and selective α2-adrenergic receptor agonist.[1] It is a valuable tool in various research applications, including studies on sedation, analgesia, and neuroprotection.[2] Proper preparation of levomedetomidine hydrochloride solutions is critical to ensure experimental accuracy and reproducibility. These application notes provide detailed protocols for the preparation of solutions for both in vitro and in vivo studies, along with data on its solubility and stability to guide researchers in their experimental design.
Physicochemical Properties
This compound is a white to off-white solid with a molecular weight of 236.74 g/mol .[3][4] The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base.[2]
Solubility
The solubility of this compound varies across different solvent systems. This data is crucial for preparing stock solutions and experimental dilutions.
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| Water | 20 mg/mL[2] | 84.48 mM | Freely soluble.[2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL[1] | 4.22 mM | Solubility is reduced due to ionic strength and pH.[2] |
| Dimethylformamide (DMF) | 20 mg/mL[1] | 84.48 mM | |
| Dimethyl Sulfoxide (DMSO) | 10-100 mg/mL[1][4] | 42.24 - 422.40 mM | Hygroscopic; use freshly opened DMSO. Ultrasonic assistance may be needed.[4] |
| Ethanol | 10 mg/mL[1] | 42.24 mM |
Stability and Storage
Proper storage of both the solid compound and prepared solutions is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Stability | Notes |
| Solid | -20°C[1] | ≥ 4 years[1] | Store in a sealed container, away from moisture.[4] |
| Solution in Solvent | -80°C[4] | Up to 6 months[4] | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| Solution in Solvent | -20°C[4] | Up to 1 month[4] | |
| Aqueous Solution | 4°C | Not recommended for storage beyond one day.[2] | Potential for hydrolytic degradation.[2] |
Experimental Protocols
4.1. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution that can be further diluted for various experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.37 mg of the compound (Molecular Weight: 236.74 g/mol ).
-
Dissolving: Add the weighed powder to a sterile tube. Add the appropriate volume of DMSO (in this example, 1 mL).
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, particularly for higher concentrations.[4]
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C for up to 6 months or -20°C for up to 1 month.[4]
4.2. Preparation of an Aqueous Working Solution for In Vivo Studies
This protocol details the dilution of a stock solution into a physiological buffer for administration to animals.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile Phosphate-Buffered Saline (PBS, pH 7.2) or 0.9% saline
-
Sterile tubes
-
Pipettes
Procedure:
-
Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Dilution: Calculate the required volume of the stock solution needed to achieve the desired final concentration in the physiological buffer. For example, to prepare 1 mL of a 100 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 990 µL of sterile PBS.
-
Mixing: Gently vortex the working solution to ensure homogeneity.
-
Use: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions for extended periods.[2]
Safety Precautions
This compound is harmful if swallowed, in contact with skin, or inhaled.[5] It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5] In case of exposure, wash the affected area with plenty of water and seek medical advice.[5]
Mechanism of Action: Signaling Pathway
Levomedetomidine is an agonist of the α2-adrenergic receptor.[1] Its binding to presynaptic α2-adrenoceptors inhibits the release of norepinephrine, leading to the termination of pain signals and sedative effects.[6][7] The activation of postsynaptic α2-adrenoceptors inhibits sympathetic activity, resulting in a decrease in blood pressure and heart rate.[6]
Caption: Levomedetomidine signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and using this compound solutions in an experimental setting.
Caption: Experimental workflow for levomedetomidine solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Buy this compound | 190000-46-5 | > 95% [smolecule.com]
- 3. This compound | C13H17ClN2 | CID 123602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. synzeal.com [synzeal.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Levomedetomidine in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of levomedetomidine (B195856) in plasma samples. The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for this application. The provided methodologies are based on established and validated methods for the analysis of medetomidine (B1201911) enantiomers and the closely related compound, dexmedetomidine (B676).
Introduction
Levomedetomidine is the levorotatory enantiomer of medetomidine, a potent and selective α2-adrenergic agonist used in veterinary medicine for its sedative and analgesic properties. The analysis of levomedetomidine in plasma is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments. This document outlines two primary sample preparation techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—followed by analysis using LC-MS/MS.
Method 1: Chiral LC-MS/MS for Levomedetomidine in Plasma
This method is adapted from a validated approach for the determination of medetomidine enantiomers in dog plasma and is considered the most direct method for quantifying levomedetomidine.[1]
Quantitative Data Summary
| Parameter | Value |
| Analyte | Levomedetomidine |
| Internal Standard | Racemic medetomidine-d3 |
| Linearity Range | 0.1 - 25 ng/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Within- and Between-Session Accuracy | < 15% |
| Within- and Between-Session Precision | < 15% |
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 100 µL plasma sample, add the internal standard (racemic medetomidine-d3).
-
Vortex the mixture for 3 minutes to ensure thorough mixing and extraction.[3]
-
Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous phases.[3]
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 100 µL of the mobile phase.[3]
-
Vortex and centrifuge the reconstituted sample.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Cellulose tris(4-methylbenzoate)-based chiral column.[1]
-
Mobile Phase: Optimized to achieve chiral separation. A typical mobile phase for similar compounds consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water).[2][3]
-
Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.[3]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4][5][6]
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Precursor → Product Ion Transitions (m/z):
-
Levomedetomidine: 201.1 → 95.0 (This transition is for dexmedetomidine and is expected to be the same for its enantiomer, levomedetomidine).[4][5][6][7]
-
Medetomidine-d3 (IS): The specific transition would be dependent on the deuteration pattern. For a related compound, dexmedetomidine-d4, the transition is 204.9 → 99.0.[4][5][6]
-
-
Experimental Workflow
Caption: Liquid-Liquid Extraction Workflow for Levomedetomidine.
Method 2: LC-MS/MS for Levomedetomidine in Plasma (Adapted from Dexmedetomidine Protocols)
This method is adapted from a robustly validated protocol for dexmedetomidine in human plasma, which is expected to have very similar analytical behavior to levomedetomidine.[4][5][6] This protocol utilizes Solid-Phase Extraction (SPE) for sample cleanup.
Quantitative Data Summary (Based on Dexmedetomidine)
| Parameter | Value |
| Analyte | Levomedetomidine (adapted from Dexmedetomidine) |
| Internal Standard | Dexmedetomidine-d4 (DMET-d4) |
| Linearity Range | 0.5 - 20 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (at LLOQ) | Within ± 20% |
| Precision (at LLOQ) | Within ± 20% |
| Accuracy (other concentrations) | Within ± 15% |
| Precision (other concentrations) | Within ± 15% |
| Recovery (Analyte) | ~86% |
| Recovery (Internal Standard) | ~85% |
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 50 µL of human plasma, add 100 µL of the internal standard (DMET-d4) solution and 50 µL of 0.1% formic acid.[4][5][6]
-
Condition an Oasis HLB 1 cc (30 mg) SPE cartridge.
-
Load the plasma mixture onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard. To mitigate binding to collection tubes, pre-coat the glass collection tubes with 20 µL of 0.5% bovine serum albumin (BSA).[4][5][6]
-
Evaporate the eluate to dryness under a stream of nitrogen at room temperature.[4][5][6]
-
Reconstitute the residue in 20% acetonitrile (B52724) in 0.1% formic acid in water.
-
Transfer the reconstituted sample to silanized glass vials for injection.[4][5][6]
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4][5][6]
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Precursor → Product Ion Transitions (m/z):
-
Optimized MS Parameters (Example):
-
Spray Voltage: 4500 V
-
Turbo Gas Temperature: 300°C
-
Curtain Gas Pressure: 30 psi
-
Nebulizer Gas Pressure: 50 psi
-
Heater Gas Pressure: 50 psi
-
Collision Gas Pressure: Medium
-
Collision Energy: 25 V
-
Declustering Potential (DP): 66 V
-
Cell Exit Potential (CXP): 14 V
-
-
Experimental Workflow
Caption: Solid-Phase Extraction Workflow for Levomedetomidine.
Signaling Pathway (Pharmacological Context)
Levomedetomidine, as an α2-adrenergic agonist, primarily acts on presynaptic α2-adrenergic receptors in the central nervous system. This activation leads to an inhibition of norepinephrine (B1679862) release, resulting in sedation and analgesia.
Caption: Levomedetomidine Signaling Pathway.
Conclusion
The analytical methods described provide robust and sensitive protocols for the quantification of levomedetomidine in plasma. The choice between LLE and SPE for sample preparation will depend on laboratory resources, desired throughput, and the complexity of the plasma matrix. For specific quantification of the levo-enantiomer, a chiral separation step is necessary as outlined in Method 1. However, for general quantification where chiral separation is not critical, the adapted dexmedetomidine protocol (Method 2) offers a well-validated alternative. It is recommended that any adapted method undergoes a thorough in-house validation to ensure it meets the specific requirements of the intended application.
References
- 1. A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Determination of dexmedetomidine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Levomedetomidine as a Tool for Studying Adrenergic Receptor Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomedetomidine (B195856), the (R)-enantiomer of medetomidine (B1201911), is a valuable pharmacological tool for the investigation of adrenergic receptor function. While its counterpart, dexmedetomidine (B676), is a potent and selective α2-adrenergic receptor agonist, levomedetomidine exhibits a more complex pharmacological profile, acting as a weak partial agonist or an inverse agonist at α2-adrenergic receptors, depending on the cellular context and receptor subtype.[1] This nuanced activity, coupled with its comparatively lower α2/α1 selectivity, makes levomedetomidine a unique instrument for dissecting the intricate signaling pathways and physiological roles of adrenergic receptors.
These application notes provide detailed protocols for utilizing levomedetomidine in in vitro and in vivo experimental settings to probe adrenergic receptor binding, signaling, and its effects on neurotransmitter release.
Pharmacological Profile of Levomedetomidine
Levomedetomidine's primary interaction is with α-adrenergic receptors, but with significantly different properties compared to its dextro-enantiomer, dexmedetomidine. While dexmedetomidine is a full agonist at α2-receptors, potently inhibiting adenylyl cyclase and thus decreasing intracellular cyclic AMP (cAMP) levels, levomedetomidine's effects are more subtle and can be opposing.
In systems with basal G-protein activity, levomedetomidine can act as an inverse agonist, increasing cAMP levels by reducing the constitutive activity of the α2-receptor.[1] In other systems, it may act as a weak partial agonist, eliciting a submaximal response compared to a full agonist. Furthermore, levomedetomidine displays a markedly lower selectivity for α2- over α1-adrenergic receptors, which must be considered when interpreting experimental results.[1]
Quantitative Data: Adrenergic Receptor Binding Profile
The following table summarizes the binding affinities and selectivity ratios of levomedetomidine and related compounds for α-adrenergic receptors. This data is crucial for designing experiments and interpreting results.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | α2/α1 Selectivity Ratio | Reference |
| Levomedetomidine | α2 (undifferentiated) | Lower affinity than dexmedetomidine | 23 | [1] |
| α1 (undifferentiated) | Binds with lower affinity | [1] | ||
| Dexmedetomidine | α2 (undifferentiated) | High affinity | 1300 | [1] |
| α1 (undifferentiated) | Lower affinity than α2 | [1] | ||
| Medetomidine (racemic) | α2 (undifferentiated) | 1.08 | 1620 | [2][3] |
| α1 (undifferentiated) | 1750 | [2] |
Experimental Protocols
Radioligand Binding Assay for α2-Adrenergic Receptor Affinity
This protocol details a competitive radioligand binding assay to determine the binding affinity (Ki) of levomedetomidine for α2-adrenergic receptors.
Materials:
-
Cell membranes expressing the α2-adrenergic receptor subtype of interest (e.g., from transfected cell lines like CHO or HEK293, or tissue homogenates).
-
Radioligand: [3H]-Rauwolscine or [3H]-MK-912 (α2-antagonists).
-
Levomedetomidine.
-
Non-specific binding control: A high concentration of a non-radiolabeled α2-ligand (e.g., 10 µM yohimbine).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
-
96-well plates.
-
Cell harvester.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of levomedetomidine, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the levomedetomidine concentration.
-
Determine the IC50 value (the concentration of levomedetomidine that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay to Determine Inverse Agonist Activity
This protocol is designed to measure changes in intracellular cAMP levels in response to levomedetomidine, to characterize its potential inverse agonist or weak partial agonist activity at Gi-coupled α2-adrenergic receptors.
Materials:
-
Cells expressing the α2-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Levomedetomidine.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A known α2-adrenergic receptor agonist (e.g., dexmedetomidine) as a positive control for inhibition of cAMP.
-
A known α2-adrenergic receptor antagonist (e.g., yohimbine) to confirm receptor-mediated effects.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well cell culture plates.
Procedure:
-
Cell Culture and Seeding: Culture the cells to ~80% confluency and seed them into 96-well plates at an appropriate density. Allow cells to adhere overnight.
-
Pre-treatment (for antagonist mode): To test for antagonist effects, pre-incubate some wells with varying concentrations of levomedetomidine for 15-30 minutes before adding the agonist.
-
Stimulation:
-
Basal cAMP (Inverse Agonism): Treat cells with varying concentrations of levomedetomidine.
-
Forskolin-stimulated cAMP (Inhibition): Treat cells with a fixed concentration of forskolin (to elevate basal cAMP) and varying concentrations of levomedetomidine or the control agonist (dexmedetomidine).
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the drug concentration.
-
Inverse Agonism: An increase in cAMP levels above the basal level in the absence of an agonist indicates inverse agonist activity.
-
Weak Partial Agonism: A submaximal inhibition of forskolin-stimulated cAMP production compared to the full agonist (dexmedetomidine) suggests weak partial agonist activity.
-
Antagonism: A rightward shift in the concentration-response curve of the agonist in the presence of levomedetomidine indicates competitive antagonism.
-
In Vivo Microdialysis for Neurotransmitter Release
This protocol describes an in vivo microdialysis experiment to investigate the effect of levomedetomidine on the release of neurotransmitters, such as norepinephrine (B1679862), in a specific brain region of an anesthetized or freely moving animal.
Materials:
-
Laboratory animal (e.g., rat, mouse).
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Syringe pump.
-
Fraction collector.
-
Levomedetomidine solution for administration (e.g., intraperitoneal, intravenous, or local perfusion through the probe).
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).
-
Anesthetic (if applicable).
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant the microdialysis probe into the target brain region (e.g., locus coeruleus, prefrontal cortex).
-
Probe Perfusion and Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using the syringe pump. Allow the system to equilibrate for at least 1-2 hours.
-
Baseline Sample Collection: Collect several baseline dialysate samples into vials using the fraction collector to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer levomedetomidine via the chosen route.
-
Post-treatment Sample Collection: Continue to collect dialysate samples for a defined period after drug administration.
-
Sample Analysis: Analyze the concentration of the neurotransmitter(s) of interest in the dialysate samples using a sensitive analytical method like HPLC-ED.
-
Data Analysis:
-
Express the neurotransmitter concentrations in the post-treatment samples as a percentage of the average baseline concentration.
-
Plot the percentage change in neurotransmitter release over time.
-
An increase in norepinephrine release in a region like the prefrontal cortex following levomedetomidine administration would be consistent with its antagonist or inverse agonist activity at presynaptic α2-autoreceptors.
-
Visualizations
Caption: α2-Adrenergic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: In Vivo Microdialysis Workflow.
References
- 1. DSpace [helda.helsinki.fi]
- 2. Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Sedative Effects of Levomedetomidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomedetomidine (B195856) is one of the two stereoisomers that constitute the veterinary sedative and analgesic drug, medetomidine (B1201911).[1][2] The other isomer, dexmedetomidine (B676), is the pharmacologically active component responsible for the sedative and analgesic effects through its agonist activity at α2-adrenergic receptors.[1][2][3] Levomedetomidine is generally considered to be the inactive enantiomer with regard to sedation.[2][4] However, studies have investigated its potential for pharmacological activity, including its ability to modulate the effects of dexmedetomidine.[5][6][7] For instance, high doses of levomedetomidine have been observed to decrease the sedative effects of dexmedetomidine while enhancing bradycardia in dogs.[5][6]
These application notes provide detailed experimental protocols for assessing the sedative and physiological effects of levomedetomidine, both alone and in combination with dexmedetomidine, in preclinical animal models.
Signaling Pathway of α2-Adrenergic Agonists
Caption: α2-Adrenergic receptor signaling pathway.
Experimental Protocols
Protocol 1: Assessment of Sedative Effects Using Behavioral Scoring in Dogs
This protocol is adapted from studies evaluating the sedative effects of medetomidine enantiomers in dogs.[4][5][7]
Objective: To quantify the level of sedation induced by levomedetomidine alone or in combination with dexmedetomidine using a subjective scoring system.
Materials:
-
Levomedetomidine solution for injection
-
Dexmedetomidine solution for injection
-
Saline solution (0.9% NaCl) for control
-
Syringes and needles for intravenous (IV) or intramuscular (IM) administration
-
Animal scale
-
Quiet, isolated observation room
-
Sedation scoring sheet (see Table 1)
Procedure:
-
Animal Acclimatization: Allow dogs (e.g., healthy Beagles) to acclimate to the experimental environment for at least 60 minutes before the start of the procedure.
-
Baseline Assessment: Record baseline physiological parameters (heart rate, respiratory rate, temperature) and assess the animal's baseline behavior and sedation score (should be 0).
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Saline control, Levomedetomidine low dose, Levomedetomidine high dose, Dexmedetomidine, Dexmedetomidine + Levomedetomidine).
-
Drug Administration: Administer the assigned treatment. Example doses from literature include:
-
Sedation Scoring: A trained observer, blinded to the treatment, should score the level of sedation at regular intervals (e.g., every 10-15 minutes) for a predetermined duration (e.g., 120 minutes). Scoring should be based on posture, response to auditory stimuli, and muscle relaxation.[8][9]
-
Physiological Monitoring: Continuously monitor heart rate, blood pressure, and respiratory rate throughout the experiment.[5][10]
-
Recovery: After the observation period, allow the animals to recover in a quiet and comfortable environment. Monitor them until they are fully ambulatory.
Data Presentation:
Table 1: Example Sedation Scoring Scale
| Score | Posture | Response to Auditory Stimulus (e.g., clap) | Muscle Tone (Jaw) |
|---|---|---|---|
| 0 | Standing or sitting, alert | Readily responsive, looks towards sound | Normal |
| 1 | Lying down, but lifts head spontaneously | Delayed or slight response | Slightly relaxed |
| 2 | Lying down, head down, lifts head to stimulus | Lifts head but does not stand | Moderately relaxed |
| 3 | Lying down, does not lift head to stimulus | No head lift, slight ear twitch | Very relaxed |
Table 2: Summary of Sedation Scores (Hypothetical Data)
| Treatment Group | Mean Peak Sedation Score (± SEM) | Time to Peak Sedation (min) | Duration of Sedation (min) |
|---|---|---|---|
| Saline Control | 0.1 ± 0.1 | N/A | 0 |
| Levomedetomidine (80 µg/kg) | 0.3 ± 0.2 | N/A | < 10 |
| Dexmedetomidine (10 µg/kg) | 2.8 ± 0.3 | 20 | 95 ± 8 |
| Dexmedetomidine (10 µg/kg) + Levomedetomidine (80 µg/kg) | 2.1 ± 0.4* | 25 | 75 ± 10* |
*p < 0.05 compared to Dexmedetomidine alone
Protocol 2: Assessment of Motor Impairment via Loss of Righting Reflex in Rodents
Objective: To determine the effect of levomedetomidine on the hypnotic properties of dexmedetomidine by measuring the loss of the righting reflex.
Materials:
-
Levomedetomidine, Dexmedetomidine, and saline solutions
-
Rodents (e.g., Sprague-Dawley rats)
-
Syringes for intraperitoneal (IP) injection
-
Heated pads to maintain body temperature
-
Timers
Procedure:
-
Animal Acclimatization: Place rats in individual cages in the testing room for at least 30 minutes to acclimate.
-
Drug Administration: Administer the test compounds via IP injection.
-
Assessment of Righting Reflex: Immediately after injection, place the animal gently on its back. The righting reflex is considered lost if the animal fails to right itself (i.e., return to a prone position with all four paws on the ground) within 30 seconds.
-
Latency and Duration: Record the time from injection to the loss of the righting reflex (latency) and the time from loss to spontaneous recovery of the reflex (duration).
-
Monitoring: Monitor body temperature throughout the experiment.[11]
Data Presentation:
Table 3: Effect on Loss of Righting Reflex (Hypothetical Data)
| Treatment Group | % of Animals with LORR | Mean Latency to LORR (s ± SEM) | Mean Duration of LORR (min ± SEM) |
|---|---|---|---|
| Saline Control | 0 | N/A | N/A |
| Levomedetomidine (1000 µg/kg) | 0 | N/A | N/A |
| Dexmedetomidine (250 µg/kg) | 100 | 180 ± 15 | 45 ± 5 |
| Dexmedetomidine (250 µg/kg) + Levomedetomidine (1000 µg/kg) | 100 | 195 ± 20 | 35 ± 6* |
*p < 0.05 compared to Dexmedetomidine alone
General Experimental Workflow
Caption: General experimental workflow for assessing sedative effects.
Data Summary and Interpretation
The primary expected outcome is that levomedetomidine administered alone will not produce significant sedative effects compared to a vehicle control.[4] When co-administered with dexmedetomidine, high doses of levomedetomidine may antagonize or reduce the sedative effects of dexmedetomidine.[5][12] This could be due to a variety of factors, including potential weak partial agonist or antagonist activity at α2-receptors, or effects at other receptors like α1-adrenoceptors.[7][12]
Table 4: Summary of Cardiovascular Effects (Hypothetical Data from Dog Study)
| Treatment Group | Baseline HR (bpm) | Nadir HR (bpm) | % Change in HR | Mean Arterial Pressure (mmHg) |
|---|---|---|---|---|
| Saline Control | 110 ± 5 | 108 ± 6 | -1.8% | 95 ± 4 |
| Levomedetomidine (80 µg/kg) | 112 ± 6 | 105 ± 5 | -6.3% | 93 ± 5 |
| Dexmedetomidine (10 µg/kg) | 108 ± 4 | 55 ± 3 | -49.1% | 115 ± 6 |
| Dexmedetomidine (10 µg/kg) + Levomedetomidine (80 µg/kg) | 109 ± 5 | 48 ± 4* | -56.0%* | 112 ± 7 |
*p < 0.05 compared to Dexmedetomidine alone
The data in Table 4 illustrates a key finding from published studies: high-dose levomedetomidine can enhance the bradycardia (decrease in heart rate) caused by dexmedetomidine.[5][6]
Logical Relationship of Expected Outcomes
References
- 1. Medetomidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Levomedetomidine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sedative, analgesic, and cardiovascular effects of levomedetomidine alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Sedative and analgesic effects of medetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multicenter clinical comparison of sedative and analgesic effects of medetomidine and xylazine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. Medetomidine sedation in dogs and cats: a review of its pharmacology, antagonism and dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sedative, analgesic, and cardiovascular effects of levomedetomidine alone and in combination with dexmedetomidine in dogs: Full Paper PDF & Summary | Bohrium [bohrium.com]
Application Notes and Protocols: Use of Levomedetomidine in Rodent Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomedetomidine (B195856) is the pharmacologically less active enantiomer of the racemic mixture medetomidine (B1201911), a potent and selective α2-adrenergic receptor agonist. Its counterpart, dexmedetomidine (B676), is the active enantiomer responsible for the sedative, analgesic, and sympatholytic effects of medetomidine.[1][2] In the context of neurological disorder research in rodent models, levomedetomidine primarily serves as a crucial negative control to demonstrate the stereospecificity of the effects observed with dexmedetomidine. Understanding the distinct roles of these enantiomers is critical for the accurate interpretation of experimental results.
These application notes provide a comprehensive overview of the use of levomedetomidine, in conjunction with its active counterpart dexmedetomidine, in various rodent models of neurological disorders. Detailed protocols, quantitative data, and pathway diagrams are presented to guide researchers in designing and executing rigorous preclinical studies.
Mechanism of Action: The Role of α2-Adrenergic Receptors
Dexmedetomidine exerts its neuroprotective effects by binding to and activating α2-adrenergic receptors, which are G-protein coupled receptors widely distributed throughout the central nervous system.[2] Activation of these receptors leads to a cascade of downstream signaling events that collectively contribute to neuroprotection. In contrast, levomedetomidine has a much lower affinity for these receptors and, consequently, exhibits minimal to no pharmacological activity.[3]
The primary mechanisms of dexmedetomidine-mediated neuroprotection include:
-
Reduction of Neuroinflammation: Dexmedetomidine has been shown to suppress the activation of microglia and astrocytes, key cellular mediators of neuroinflammation.[2][4] This leads to a decrease in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6.[5][6]
-
Inhibition of Apoptosis: By modulating various intracellular signaling pathways, dexmedetomidine can reduce programmed cell death in neurons following injury.
-
Attenuation of Oxidative Stress: Dexmedetomidine has been demonstrated to mitigate oxidative damage by enhancing antioxidant defense mechanisms.
-
Modulation of Autophagy: Recent studies suggest that dexmedetomidine can influence autophagy, a cellular process for degrading and recycling damaged components, which plays a role in neuronal survival.[7]
-
Maintenance of Blood-Brain Barrier Integrity: Dexmedetomidine can help preserve the integrity of the blood-brain barrier, reducing cerebral edema and secondary injury.[7][8]
The use of levomedetomidine in parallel experiments helps to confirm that these observed neuroprotective effects are indeed mediated by the specific interaction of dexmedetomidine with α2-adrenergic receptors.
Applications in Rodent Models of Neurological Disorders
Traumatic Brain Injury (TBI)
In rodent models of TBI, dexmedetomidine has been shown to reduce cortical tissue loss, decrease cell death in the cortex and hippocampus, and prevent axonal degeneration.[9]
-
Experimental Model: Controlled cortical impact (CCI) is a commonly used model to induce a focal brain injury in mice or rats.[10][11]
-
Levomedetomidine as a Control: Studies have utilized levomedetomidine to demonstrate that the neuroprotective effects of dexmedetomidine are stereospecific. For instance, while dexmedetomidine administration following TBI leads to improved neurological outcomes, levomedetomidine at similar doses does not confer the same level of protection.[10]
Spinal Cord Injury (SCI)
Dexmedetomidine has demonstrated neuroprotective effects in rat models of SCI, leading to reduced tissue damage and improved functional recovery.
-
Experimental Model: A common method to induce SCI in rats is through clip compression at a specific spinal cord level, such as T10.[12] This model allows for the investigation of therapeutic interventions on secondary injury cascades.[13][14][15]
-
Comparative Efficacy: Studies have compared the neuroprotective effects of dexmedetomidine to other agents like methylprednisolone (B1676475).[12]
Stroke (Cerebral Ischemia-Reperfusion Injury)
Dexmedetomidine has been shown to have a dose-dependent protective effect on cerebral ischemic injury in rats.[16]
-
Experimental Model: The middle cerebral artery occlusion (MCAO) model is a widely used technique to mimic ischemic stroke in rodents.[17]
-
Mechanism of Protection: The neuroprotective effects of dexmedetomidine in this model are attributed to the reduction of oxidative stress, inhibition of glial overactivation, and suppression of apoptosis-related protein expression.[16]
Epilepsy
The role of α2-adrenergic agonists in epilepsy is complex. While some studies suggest potential anticonvulsant properties, others indicate a proconvulsant effect, particularly with dexmedetomidine in certain seizure models.
-
Experimental Model: The pentylenetetrazol (PTZ) infusion model is used to assess seizure thresholds.[3]
-
Stereospecific Effects: In a rat model of generalized epilepsy, dexmedetomidine was found to decrease the seizure threshold in a dose-dependent and stereospecific manner, an effect that was blocked by an α2-receptor antagonist.[3] Levomedetomidine also showed some proconvulsant activity, though to a lesser extent than dexmedetomidine, suggesting a complex interaction with seizure pathways.[3]
Neurodegenerative Diseases
While research is ongoing, the anti-inflammatory and neuroprotective properties of dexmedetomidine suggest its potential therapeutic value in neurodegenerative conditions like Alzheimer's and Parkinson's disease.
-
Alzheimer's Disease Models: Rodent models for Alzheimer's disease often involve the overexpression of human genes associated with the disease, such as amyloid precursor protein (APP) and presenilin-1 (PS1), or the injection of amyloid-β peptides.[18][19][20][21]
-
Parkinson's Disease Models: Common models for Parkinson's disease include the use of neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce dopaminergic neurodegeneration.[22][23][24][25][26]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing levomedetomidine and dexmedetomidine in rodent models.
Table 1: Dosages of Levomedetomidine and Dexmedetomidine in Rodent Models
| Compound | Neurological Disorder Model | Species | Route of Administration | Dose Range | Reference |
| Levomedetomidine | Traumatic Brain Injury | Rat | Intracerebroventricular | 1 µg/µL | [10] |
| Levomedetomidine | Epilepsy (PTZ-induced) | Rat | Intraperitoneal | 500 µg/kg | [3] |
| Dexmedetomidine | Traumatic Brain Injury | Mouse | Intraperitoneal | 1, 10, 100 µg/kg | [9] |
| Dexmedetomidine | Traumatic Brain Injury | Mouse | Intraperitoneal | 25 µg/kg per day | [5] |
| Dexmedetomidine | Spinal Cord Injury | Rat | Intraperitoneal | 10 µg/kg | [12] |
| Dexmedetomidine | Stroke (MCAO) | Rat | Intravenous | Low, Medium, High Doses | [16] |
| Dexmedetomidine | Epilepsy (PTZ-induced) | Rat | Intraperitoneal | 20, 100, 500 µg/kg | [3] |
Table 2: Sedation and Anesthesia Protocols in Rodents
| Compound(s) | Species | Route of Administration | Recommended Dose for Sedation | Recommended Dose for Anesthesia | Reference |
| Medetomidine | Rat | Intramuscular | 150 - 250 µg/kg | - | [27] |
| Medetomidine | Rat | Subcutaneous | 0.12 mg/kg loading dose, followed by 0.08 mg/kg/h infusion (with isoflurane) | - | [28] |
| Dexmedetomidine (with Ketamine) | Rat | Intraperitoneal or Subcutaneous | - | Ketamine: 75-90 mg/kg + Dexmedetomidine: 0.5-0.75 mg/kg | [29] |
| Medetomidine (with Propofol & Fentanyl) | Rat | Intraperitoneal | - | Propofol: 100 mg/kg + Medetomidine: 0.1 mg/kg + Fentanyl: 0.1 mg/kg | [30] |
Experimental Protocols
Protocol 1: Induction of Traumatic Brain Injury (Controlled Cortical Impact) and Drug Administration
Objective: To assess the neuroprotective effects of levomedetomidine and dexmedetomidine in a mouse model of TBI.
Materials:
-
Adult male C57BL/6J mice
-
Controlled cortical impact (CCI) device
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical instruments
-
Levomedetomidine solution
-
Dexmedetomidine solution (e.g., 1, 10, 100 µg/kg)[9]
-
Saline (vehicle control)
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex).
-
Induce a focal injury using the CCI device with defined parameters (e.g., impactor tip diameter, velocity, depth, and duration).
-
Suture the scalp incision.
-
Administer levomedetomidine, dexmedetomidine, or saline via the desired route (e.g., intraperitoneally) at specified time points post-injury (e.g., 1 and 12 hours after TBI).[9]
-
Monitor the animal's recovery and perform behavioral assessments at subsequent time points.
-
At the study endpoint, sacrifice the animals and collect brain tissue for histological and biochemical analyses (e.g., lesion volume measurement, cell death staining, and analysis of axonal injury markers).[9]
Protocol 2: Induction of Spinal Cord Injury (Clip Compression) and Drug Administration
Objective: To evaluate the neuroprotective efficacy of dexmedetomidine in a rat model of SCI.
Materials:
-
Adult male Wistar rats
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Aneurysm clip[12]
-
Dexmedetomidine solution (e.g., 10 µg/kg)[12]
-
Methylprednisolone solution (positive control, e.g., 30 mg/kg)[12]
-
Saline (vehicle control)
Procedure:
-
Anesthetize the rat.
-
Perform a laminectomy at the T10 level to expose the spinal cord.[12]
-
Induce a spinal cord injury by extradurally placing an aneurysm clip for a defined duration (e.g., 60 seconds).[12]
-
Remove the clip and suture the incision in layers.
-
Immediately after inducing the trauma, administer dexmedetomidine, methylprednisolone, or saline intraperitoneally.[12]
-
Provide post-operative care, including manual bladder expression.
-
At a predetermined time point (e.g., 24 hours post-injury), sacrifice the animals and collect the injured spinal cord segment for analysis (e.g., measurement of malondialdehyde levels as an indicator of lipid peroxidation and neuronal cell counts).[12]
Visualizations
Caption: Dexmedetomidine's neuroprotective signaling pathway.
Caption: General experimental workflow for evaluating levomedetomidine.
References
- 1. A protocol for use of medetomidine anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Dexmedetomidine in Neuropsychiatric Disorders: From the Bench to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexmedetomidine decreases seizure threshold in a rat model of experimental generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexmedetomidine alters the inflammatory profile of rat microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexmedetomidine attenuates traumatic brain injury: action pathway and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Current Role of Dexmedetomidine as Neuroprotective Agent: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress on the Mechanisms and Neuroprotective Benefits of Dexmedetomidine in Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress on the Mechanisms and Neuroprotective Benefits of Dexmedetomidine in Brain Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of dexmedetomidine in a murine model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | An overview of preclinical models of traumatic brain injury (TBI): relevance to pathophysiological mechanisms [frontiersin.org]
- 12. The effectiveness of dexmedetomidine in experimental spinal cord injury compared to methylprednisolone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Spinal cord injury modeling: from modeling to evaluation using rats as examples [frontiersin.org]
- 14. Rat models of spinal cord injury: from pathology to potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spinal cord injury modeling: from modeling to evaluation using rats as examples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective Effect of Dexmedetomidine on Cerebral Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rodent models of stroke | NC3Rs [nc3rs.org.uk]
- 18. Rodent models for Alzheimer’s disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 20. Inducing Agents for Alzheimer’s Disease in Animal Models [xiahepublishing.com]
- 21. Leflunomide abrogates neuroinflammatory changes in a rat model of Alzheimer’s disease: the role of TNF-α/NF-κB/IL-1β axis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. conductscience.com [conductscience.com]
- 24. Parkinson's Disease Animal Models [labome.com]
- 25. criver.com [criver.com]
- 26. Parkinson’s Disease Models for Drug Discovery & Research | Taconic Biosciences [taconic.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. animalcare.ubc.ca [animalcare.ubc.ca]
- 30. Anesthesia with Intraperitoneal Propofol, Medetomidine, and Fentanyl in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
unexpected cardiovascular effects of levomedetomidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected cardiovascular effects of levomedetomidine (B195856) hydrochloride. The information is intended to assist researchers in interpreting their experimental findings and designing robust study protocols.
Frequently Asked Questions (FAQs)
Q1: What are the expected cardiovascular effects of levomedetomidine hydrochloride based on its receptor binding profile?
This compound is the levorotatory enantiomer of medetomidine. Unlike its potent alpha-2 adrenergic agonist counterpart, dexmedetomidine (B676), levomedetomidine is generally considered pharmacologically less active. In vitro studies have characterized it as a weak partial alpha-2 adrenoceptor agonist or an inverse agonist.[1] It also has a much lower selectivity for alpha-2 over alpha-1 adrenoceptors (selectivity ratio of 23) compared to dexmedetomidine (selectivity ratio of 1,300).[1] Based on this profile, when administered alone, it is not expected to produce significant sedative or analgesic effects. Its cardiovascular effects are anticipated to be minimal at low doses.
Q2: What are the observed unexpected cardiovascular effects of this compound in vivo?
The primary unexpected cardiovascular effect observed in studies with this compound is the potentiation of bradycardia when co-administered with dexmedetomidine.[2][3] A study in dogs by Kuusela et al. (2001) found that a high dose of levomedetomidine, while not causing behavioral changes when given alone, significantly enhanced the bradycardia induced by a subsequent dose of dexmedetomidine.[3] This finding was unexpected as levomedetomidine was largely considered an inactive isomer.
Q3: Does this compound affect heart rate when administered alone?
Yes, at higher doses, this compound has been shown to decrease heart rate. In a study with healthy Beagle dogs, a high dose of levomedetomidine (80 µg/kg IV bolus followed by a 200 µg/kg/h infusion) resulted in a statistically significant decrease in heart rate after 60 minutes of administration, prior to the introduction of any other agents.[1]
Q4: How does this compound affect blood pressure?
The direct effects of this compound on blood pressure when administered alone are not as clearly defined in readily available literature. While the Kuusela et al. (2001) study monitored blood pressure, the detailed results for the levomedetomidine-only phase are not fully elucidated in available abstracts.[3] Given its weak alpha-1 and alpha-2 adrenergic activity, the effects on blood pressure could be complex and dose-dependent. Researchers should carefully monitor blood pressure in their experiments.
Q5: What is the proposed mechanism for the unexpected enhancement of bradycardia?
The exact mechanism for levomedetomidine's enhancement of dexmedetomidine-induced bradycardia is not fully understood. It is hypothesized that this could be due to a complex interaction at the adrenoceptor level.[2] While levomedetomidine is a weak alpha-2 agonist, its interaction with the receptor when dexmedetomidine is also present may alter the overall signaling cascade. Further research is needed to elucidate the precise molecular interactions.
Troubleshooting Guides
Issue 1: Unexpectedly Severe Bradycardia Observed in Animal Models
Symptoms:
-
A more significant drop in heart rate than anticipated based on the dose of dexmedetomidine or other alpha-2 agonists used in combination with levomedetomidine.
-
Heart rate falling below established safety limits for the animal model.
-
Presence of atrioventricular blocks on electrocardiogram (ECG).
Possible Causes:
-
Synergistic or Additive Bradycardic Effect: Levomedetomidine, especially at higher doses, can potentiate the bradycardic effects of dexmedetomidine.[2][3]
-
High Dose of Levomedetomidine: The bradycardic effect of levomedetomidine alone is dose-dependent.
-
Underlying Vagal Tone: The experimental animal may have a high baseline vagal tone, making it more susceptible to bradycardia.
Troubleshooting Steps:
-
Review Dosing Regimen:
-
Confirm the correct calculation and administration of both levomedetomidine and any co-administered drugs.
-
Consider reducing the dose of levomedetomidine or the accompanying alpha-2 agonist in subsequent experiments.
-
-
Continuous ECG Monitoring: Implement continuous ECG monitoring to identify the onset and nature of the bradycardia (e.g., sinus bradycardia, AV block).
-
Pharmacological Intervention (for animal welfare and experimental continuation):
-
If clinically necessary, administer an anticholinergic agent such as atropine (B194438) or glycopyrrolate (B1671915) to counteract the bradycardia. Note that this will be a confounding factor in the experimental results.
-
-
Staggered Dosing Protocol: In future experiments, consider a longer washout period between the administration of levomedetomidine and the other experimental agents to better isolate their individual effects.
Issue 2: Inconsistent or Unexplained Blood Pressure Fluctuations
Symptoms:
-
Transient hypertension followed by hypotension, or vice-versa.
-
High variability in blood pressure readings between animals receiving the same dose.
Possible Causes:
-
Dual Adrenergic Receptor Activity: Levomedetomidine's activity at both alpha-1 and alpha-2 adrenoceptors could lead to complex vascular responses.[1] Peripheral alpha-1 agonism could cause vasoconstriction and an increase in blood pressure, while central alpha-2 agonism would be expected to decrease sympathetic outflow and lower blood pressure.
-
Baroreflex Response: An initial change in blood pressure may trigger a baroreflex-mediated compensatory response in heart rate and vascular tone.
-
Anesthetic Interactions: The choice of anesthetic can significantly impact cardiovascular parameters and their response to experimental drugs.
Troubleshooting Steps:
-
Direct Arterial Blood Pressure Monitoring: If not already in use, switch from non-invasive cuff methods to direct arterial cannulation for continuous and accurate blood pressure measurement.
-
Control for Anesthesia: Standardize the anesthetic protocol across all experimental groups. Be aware of the known cardiovascular effects of the chosen anesthetic and its potential interactions with adrenergic agents.
-
Dose-Response Study: Conduct a thorough dose-response study for levomedetomidine alone to characterize its effects on blood pressure in your specific animal model and experimental setup.
-
Consider Peripheral vs. Central Effects: Design experiments to differentiate between peripheral and central sites of action, if feasible (e.g., using peripherally restricted antagonists).
Data Presentation
Table 1: Cardiovascular Effects of Intravenous this compound in Healthy Beagle Dogs (Data from Kuusela et al., 2001)
| Treatment Group | Dose of Levomedetomidine | Mean Heart Rate (beats/min) at 60 min | Key Observation |
| Control | Isotonic Saline | 88 ± 10 | Baseline heart rate. |
| Low Dose | 10 µg/kg bolus + 25 µg/kg/h infusion | 89 ± 12 | No significant change from control. |
| High Dose | 80 µg/kg bolus + 200 µg/kg/h infusion | 67 ± 11* | Statistically significant decrease in heart rate compared to control and low dose groups.[1] |
*p < 0.05 compared to control and low dose groups.
Experimental Protocols
Key Experiment: In Vivo Cardiovascular Assessment in a Canine Model (Adapted from Kuusela et al., 2001)
-
Animal Model: Healthy adult Beagle dogs are a suitable model. Animals should be acclimatized to the laboratory environment to minimize stress-related cardiovascular changes.
-
Instrumentation: For comprehensive cardiovascular monitoring, animals should be instrumented for the measurement of:
-
Heart Rate and ECG: Via subcutaneous electrodes.
-
Direct Arterial Blood Pressure: Via cannulation of a peripheral artery (e.g., dorsal pedal or femoral artery).
-
Body Temperature: Rectal or esophageal probe.
-
-
Experimental Design: A crossover design, where each animal receives all treatments with an adequate washout period in between, is recommended to reduce inter-animal variability.
-
Drug Administration:
-
This compound should be dissolved in a sterile, isotonic vehicle (e.g., 0.9% NaCl).
-
Administer as an intravenous bolus followed by a constant rate infusion to achieve steady-state plasma concentrations.
-
-
Data Collection:
-
Record baseline cardiovascular parameters for a sufficient period before drug administration.
-
Continuously record all cardiovascular parameters throughout the infusion period and for a suitable duration afterward.
-
Collect blood samples at predetermined time points to correlate plasma drug concentrations with cardiovascular effects.
-
-
Data Analysis:
-
Analyze changes from baseline for each parameter.
-
Use appropriate statistical tests to compare treatment groups (e.g., ANOVA for repeated measures in a crossover design).
-
Visualizations
Caption: Putative Signaling Pathways of this compound.
Caption: Troubleshooting Workflow for Unexpected Cardiovascular Events.
References
Technical Support Center: Understanding the Interaction of Levomedetomidine and Dexmedetomidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of why levomedetomidine (B195856) can reduce the sedative effects of dexmedetomidine (B676). This resource includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are dexmedetomidine and levomedetomidine?
Dexmedetomidine and levomedetomidine are optical isomers (enantiomers) of the compound medetomidine (B1201911).[1][2] Medetomidine is a racemic mixture, meaning it contains equal parts of both dexmedetomidine and levomedetomidine.[1][2] Dexmedetomidine is the pharmacologically active enantiomer, responsible for the sedative and analgesic effects attributed to medetomidine.[1] It is a potent and highly selective agonist of α2-adrenergic receptors.[3][4][5] Levomedetomidine is generally considered the inactive enantiomer.[1]
Q2: How does dexmedetomidine induce sedation?
Dexmedetomidine induces sedation by binding to and activating α2-adrenergic receptors in the central nervous system, particularly in the locus coeruleus.[5][6] Activation of these presynaptic receptors inhibits the release of norepinephrine, a key neurotransmitter involved in arousal and wakefulness.[6] This reduction in noradrenergic activity leads to a state of sedation that resembles natural sleep.[5][6]
Q3: Why does levomedetomidine reduce dexmedetomidine-induced sedation?
While considered largely inactive, studies have shown that high doses of levomedetomidine can antagonize the sedative effects of dexmedetomidine.[7][8][9] The exact mechanism is not fully elucidated, but it is hypothesized that levomedetomidine may act as a weak partial agonist or an inverse agonist at α2-adrenoceptors.[9] Additionally, it has been suggested that levomedetomidine's binding to α1-adrenoceptors may play a role.[10] Activation of central α1-adrenoceptors can functionally antagonize the hypnotic effects of α2-adrenoceptor agonists.[10]
Q4: Does levomedetomidine have any other effects when co-administered with dexmedetomidine?
Yes. In addition to reducing sedation and analgesia, high doses of levomedetomidine have been observed to enhance the bradycardia (slowing of the heart rate) induced by dexmedetomidine.[7][8][9]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Reduced sedative effect of dexmedetomidine | The dexmedetomidine used may be part of a racemic mixture (medetomidine), which contains the antagonistic levomedetomidine. | Verify the purity of the dexmedetomidine. If using medetomidine, be aware that the presence of levomedetomidine can diminish the sedative effects. Consider using purified dexmedetomidine for more predictable results. |
| Unexpected cardiovascular effects (e.g., enhanced bradycardia) | Co-administration of levomedetomidine with dexmedetomidine. | Be aware that levomedetomidine can potentiate the bradycardic effects of dexmedetomidine.[7][9] Monitor cardiovascular parameters closely when using medetomidine or co-administering the enantiomers. |
| Variability in sedative response between subjects | Differential metabolism of dexmedetomidine and levomedetomidine. | The metabolic pathways for dexmedetomidine and levomedetomidine differ.[8] This could lead to subject-to-subject variability in the effective concentrations of each enantiomer and thus the overall sedative effect. |
Quantitative Data Summary
The following table summarizes the sedation scores observed in a study where dogs were administered a high dose of levomedetomidine prior to dexmedetomidine, compared to a control group receiving saline before dexmedetomidine. Lower scores indicate less sedation.
| Time Point (minutes after dexmedetomidine) | Control (Saline + Dexmedetomidine) Total Sedation Score (Mean) | High-Dose Levomedetomidine + Dexmedetomidine Total Sedation Score (Mean) |
| 70 | 14.2 | 10.8 |
| 80 | 14.0 | 11.5 |
| 90 | 13.8 | 12.2 |
| 100 | 13.5 | 12.5 |
| 110 | 13.2 | 12.3 |
| 120 | 12.8 | 12.0 |
Data adapted from a study in Beagles where sedation was scored subjectively. The high-dose levomedetomidine treatment resulted in a significantly lower total sedation score at 70 minutes compared to the control.[9]
Experimental Protocols
Key Experiment: Investigating the Antagonistic Effect of Levomedetomidine on Dexmedetomidine-Induced Sedation in Dogs
This protocol is based on a study by Kuusela et al. (2001).[7][9]
1. Animal Model:
-
Six healthy Beagle dogs.
2. Treatment Groups (Cross-over design):
-
Control: Isotonic saline (0.9% NaCl) bolus followed by continuous infusion.
-
Low-Dose Levomedetomidine: 10 µg/kg IV bolus followed by a continuous infusion of 25 µg/kg/h.
-
High-Dose Levomedetomidine: 80 µg/kg IV bolus followed by a continuous infusion of 200 µg/kg/h.
3. Experimental Procedure:
-
Each dog received all three treatments on separate days.
-
The infusion (saline or levomedetomidine) was administered for 120 minutes.
-
After 60 minutes of infusion, a single dose of dexmedetomidine (10 µg/kg) was administered intravenously.
4. Data Collection:
-
Sedation and Analgesia: Scored subjectively at regular intervals.
-
Cardiovascular and Respiratory Monitoring: Heart rate, blood pressure, respiratory rate, arterial blood gas partial pressures, and rectal temperature were monitored throughout the experiment.
Mandatory Visualizations
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. philippelefevre.com [philippelefevre.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mynavas.org [mynavas.org]
- 7. Sedative, analgesic, and cardiovascular effects of levomedetomidine alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sedative, analgesic, and cardiovascular effects of levomedetomidine alone and in combination with dexmedetomidine in dogs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. avmajournals.avma.org [avmajournals.avma.org]
improving solubility of levomedetomidine hydrochloride for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with levomedetomidine (B195856) hydrochloride, focusing on improving its solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of levomedetomidine hydrochloride?
A1: this compound, the levorotatory enantiomer of medetomidine, is generally considered to have good solubility in aqueous solutions due to its hydrochloride salt form.[1] Its solubility, however, can be influenced by the solvent system, pH, and ionic strength.[1]
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound exhibits good solubility in a range of solvents. It is freely soluble in water and has moderate to good solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695).[1][2]
Q3: What is the recommended storage condition for this compound solutions?
A3: For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] It is advisable to prepare fresh aqueous solutions for daily use to avoid potential degradation.[1] The solid form of the compound is stable for at least four years when stored at -20°C.[1][2]
Troubleshooting Guide
Q1: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A1: Precipitation upon dilution of a DMSO stock into an aqueous buffer or medium is a common issue for many compounds. Here are several strategies to address this:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be toxic to cells and may cause the compound to precipitate.
-
Use a co-solvent: Incorporating a water-miscible co-solvent like ethanol can sometimes improve solubility in the final aqueous solution.[4][5]
-
pH adjustment: The solubility of this compound can be pH-dependent. Ensure the pH of your final assay buffer is compatible with maintaining the solubility of the compound.[6]
-
Use of detergents: For cell-free assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain solubility.[6] However, this is generally not suitable for cell-based assays due to potential cytotoxicity.[6]
-
Sonication: Briefly sonicating the solution after dilution can help to redissolve small precipitates and create a more uniform dispersion.[6]
Q2: I am unable to achieve the desired high concentration of this compound in phosphate-buffered saline (PBS) for my experiment. What can I do?
A2: The solubility of this compound is lower in PBS (pH 7.2) compared to water, approximately 1.0 mg/mL.[1][2] To achieve higher concentrations, consider the following:
-
Prepare a high-concentration stock in a suitable organic solvent: You can first dissolve the compound in DMSO or DMF at a much higher concentration and then dilute it into your PBS buffer.[1][2] Be mindful of the final solvent concentration.
-
Adjust the pH of the PBS: Lowering the pH of the PBS may increase the solubility of the hydrochloride salt. However, ensure the final pH is compatible with your experimental system.
Q3: How can I confirm the concentration of my prepared this compound solution?
A3: The concentration of your solution can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1] This will provide an accurate measure of the dissolved compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | 20 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS) pH 7.2 | 1.0 mg/mL | [1][2] |
| Dimethylformamide (DMF) | 20 mg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | 10-20 mg/mL | [1][2] |
| Ethanol | 10 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Weigh out 2.37 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile polypropylene (B1209903) tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile polypropylene tube, add 990 µL of pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM stock solution to the cell culture medium.
-
Gently vortex the tube to ensure thorough mixing. The final DMSO concentration will be 1%.
-
For sensitive cell lines, a two-step dilution can be performed to achieve a lower final DMSO concentration. For example, first dilute the 10 mM stock to 1 mM in medium, and then perform a subsequent 1:10 dilution.
-
Use the working solution immediately for your in vitro assay.
-
Mandatory Visualization
Caption: Signaling pathway of levomedetomidine as an α2-adrenergic receptor agonist.
Caption: A logical workflow for troubleshooting solubility issues with levomedetomidine HCl.
References
- 1. Buy this compound | 190000-46-5 | > 95% [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. longdom.org [longdom.org]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. This compound | C13H17ClN2 | CID 123602 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting lack of analgesic effect with levomedetomidine
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the analgesic properties of levomedetomidine (B195856).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected analgesic effect after administering levomedetomidine in our animal model. Why might this be?
A1: A lack of analgesic effect with levomedetomidine is not unexpected and can be attributed to several key pharmacological properties of the compound:
-
Stereochemistry: Levomedetomidine is the (R)-enantiomer of medetomidine (B1201911). The analgesic and sedative effects of medetomidine are primarily, if not exclusively, mediated by its other enantiomer, dexmedetomidine (B676), which is the pharmacologically active (S)-enantiomer.[1][2] Levomedetomidine itself is generally considered to be pharmacologically inactive or to possess no apparent sedative or analgesic properties on its own.[3][4]
-
Receptor Selectivity: The analgesic effects of dexmedetomidine are mediated through its high affinity and selectivity for α2-adrenergic receptors.[5] Levomedetomidine has a significantly lower affinity and selectivity for these receptors. Medetomidine, the racemic mixture of both, has an α2:α1 selectivity ratio of approximately 1620:1.[5] This high selectivity is crucial for its analgesic and sedative effects, a property that levomedetomidine lacks.
-
Functional Antagonism: At higher doses, levomedetomidine has been observed to reduce the sedative and analgesic effects of dexmedetomidine.[3] This may be due to its comparatively higher activity at α1-adrenergic receptors.[6] Activation of central α1-adrenoceptors can functionally antagonize the hypnotic and analgesic responses mediated by α2-adrenoceptor agonists.[7]
-
Rapid Clearance: Studies in dogs have shown that the clearance of levomedetomidine is significantly more rapid than that of dexmedetomidine, meaning it is eliminated from the body more quickly.[1][3][4]
Q2: Could the dose of levomedetomidine be too low?
A2: It is unlikely that a low dose is the reason for a lack of analgesic effect. In fact, studies have shown that even at high doses, levomedetomidine does not produce analgesia and can interfere with the analgesic effects of dexmedetomidine.[3] If you are using medetomidine (the racemic mixture), increasing the dose will also increase the dose of the inactive levomedetomidine, which may not be desirable.
Q3: We are using medetomidine (the racemic mixture). Should we switch to pure dexmedetomidine?
A3: If the goal of your research is to achieve reliable and potent analgesia, using pure dexmedetomidine is highly recommended. Dexmedetomidine is the active component responsible for the desired pharmacological effects.[1][2] By using the pure enantiomer, you can avoid any potential confounding effects from levomedetomidine and achieve a more potent and targeted analgesic response.
Q4: How can we confirm that our experimental setup is appropriate for detecting α2-agonist-mediated analgesia?
A4: To ensure your experimental design is sensitive enough to detect analgesia, consider the following:
-
Positive Control: Include a group treated with a known analgesic, such as dexmedetomidine or morphine, to validate your assay's ability to detect an analgesic response.
-
Appropriate Nociceptive Test: The choice of analgesic assay is critical. For α2-agonists, tests that measure spinal and supraspinal analgesia are appropriate. Commonly used and effective models include the hot plate test and the tail flick test for thermal nociception, and the von Frey test for mechanical allodynia.[8][9][10]
-
Dose and Route of Administration: Ensure you are using an appropriate dose and route of administration for your positive control (dexmedetomidine) based on established literature for your specific animal model.
-
Timing of Assessment: The timing of your nociceptive testing should align with the known pharmacokinetic profile of the compound in your model species to capture the peak effect.
Data Presentation
Table 1: Comparative Pharmacokinetics of Levomedetomidine and Dexmedetomidine in Dogs (Intravenous Administration)
| Parameter | Levomedetomidine (20 µg/kg) | Dexmedetomidine (20 µg/kg) | Reference |
| Clearance | 4.07 ± 0.69 L/h/kg | 1.24 ± 0.48 L/h/kg | [3] |
| Peak Plasma Level for Analgesia | No analgesic effect observed | 14.0 ± 4.5 ng/mL | [3] |
Table 2: Adrenergic Receptor Selectivity
| Compound | α2:α1 Selectivity Ratio | Reference |
| Medetomidine | 1620:1 | [5] |
| Xylazine | 160:1 | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess analgesia.
Hot Plate Test for Thermal Nociception
Objective: To assess the response to a thermal pain stimulus, which is indicative of supraspinal analgesia.[11]
Methodology:
-
Apparatus: A commercially available hot plate apparatus with a surface temperature that can be precisely controlled. The animal is typically confined to the hot surface by a transparent cylindrical enclosure.[8]
-
Acclimation: Allow the animal (e.g., mouse or rat) to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). Start a timer and observe the animal's behavior.
-
Endpoint: The latency to the first sign of nociception is recorded. Common endpoints include licking or shaking of a hind paw, or jumping.[8] A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer levomedetomidine, a vehicle control, or a positive control (e.g., dexmedetomidine) via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described above. An increase in latency compared to baseline and vehicle control indicates an analgesic effect.
Tail Flick Test for Thermal Nociception
Objective: To measure the latency of a spinal reflex to a thermal stimulus.[9]
Methodology:
-
Apparatus: A tail flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.[9]
-
Acclimation and Restraint: Acclimate the animal to the testing environment. Gently restrain the animal, allowing its tail to be positioned over the light source.
-
Baseline Measurement: Activate the light source and start a timer. The timer automatically stops when the animal flicks its tail out of the path of the light beam. Record this latency.
-
Cut-off Time: A maximum exposure time (e.g., 10-12 seconds) must be set to avoid tissue damage.
-
Drug Administration: Administer the test compounds as described for the hot plate test.
-
Post-treatment Measurement: Measure the tail flick latency at various time points after drug administration. An increase in latency indicates analgesia.
Von Frey Test for Mechanical Allodynia
Objective: To assess the withdrawal threshold to a mechanical stimulus, a measure of sensitivity to non-painful stimuli that become painful in certain conditions (mechanical allodynia).[10]
Methodology:
-
Apparatus: A set of calibrated von Frey filaments, which are fine plastic filaments that exert a specific force when bent.[10] The test is conducted on a wire mesh floor that allows access to the plantar surface of the animal's paws.
-
Acclimation: Place the animal in the testing chamber on the mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Baseline Measurement: Starting with a filament in the middle of the force range, apply it to the plantar surface of the hind paw with enough pressure to cause the filament to bend. Hold for 3-5 seconds.
-
Response: A positive response is a sharp withdrawal, shaking, or licking of the paw.
-
Up-Down Method: If there is no response, the next higher force filament is used. If there is a positive response, the next lower force filament is used. This "up-down" method is continued until the 50% withdrawal threshold is determined.[12]
-
Drug Administration: Administer the test compounds as previously described.
-
Post-treatment Measurement: Determine the 50% withdrawal threshold at different time points after drug administration. An increase in the withdrawal threshold indicates an anti-allodynic or analgesic effect.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. VASG Alpha-2 Agonists [vasg.org]
- 6. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Central alpha 1-adrenoceptor stimulation functionally antagonizes the hypnotic response to dexmedetomidine, an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 11. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Levomedetomidine Hydrochloride in Aqueous Solution
For researchers, scientists, and drug development professionals utilizing levomedetomidine (B195856) hydrochloride, ensuring its stability in aqueous solutions is paramount for experimental accuracy and validity. This technical support center provides essential guidance on maintaining the integrity of levomedetomidine hydrochloride solutions, troubleshooting common stability issues, and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound aqueous solutions?
A1: Based on stability data for structurally similar compounds, it is recommended to prepare fresh aqueous solutions of this compound for immediate use. If short-term storage is necessary, solutions should be stored at 2-8°C and protected from light. Long-term storage of aqueous solutions is not recommended due to the potential for degradation. For stock solutions, consider using anhydrous organic solvents like DMSO or ethanol (B145695) and storing them at -20°C or -80°C.
Q2: What is the expected shelf-life of a this compound aqueous solution?
A2: The shelf-life of this compound in aqueous solution is highly dependent on the pH, temperature, and exposure to light. Due to its susceptibility to hydrolysis, especially at non-optimal pH values, it is best practice to assume a short shelf-life and prepare solutions fresh. For critical applications, it is strongly advised to conduct a preliminary stability study under your specific experimental conditions.
Q3: How does pH affect the stability of this compound in an aqueous solution?
A3: The stability of this compound is significantly influenced by pH. The imidazole (B134444) ring in its structure is susceptible to both acid and base-catalyzed hydrolysis. While specific data for levomedetomidine is limited, related compounds like dexmedetomidine (B676) show greater stability in slightly acidic to neutral pH ranges. Extreme pH conditions (highly acidic or alkaline) will likely accelerate degradation.
Q4: Can I autoclave an aqueous solution of this compound to sterilize it?
A4: Autoclaving (steam sterilization) involves high temperatures and is not recommended for this compound solutions. The elevated temperature can lead to significant thermal degradation. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing aqueous solutions of this compound.
Q5: What are the potential signs of degradation in my this compound solution?
A5: Visual signs of degradation can include a change in color, the appearance of particulate matter, or a decrease in the expected pharmacological effect. However, significant degradation can occur without any visible changes. Therefore, for quantitative and sensitive experiments, it is crucial to use a validated analytical method, such as a stability-indicating High-Performance Liquid Chromatography (HPLC) method, to assess the purity and concentration of your solution.
Troubleshooting Guides
Issue 1: Unexpected Loss of Potency or Inconsistent Experimental Results
Possible Cause: Degradation of this compound in the aqueous solution.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Discard the old solution and prepare a fresh one immediately before your experiment.
-
Verify pH: Check the pH of your solution. If it is outside the optimal range (slightly acidic to neutral), adjust it using an appropriate buffer.
-
Control Temperature: Ensure that your solution is not exposed to high temperatures. Store it at 2-8°C if not for immediate use.
-
Protect from Light: Store the solution in an amber vial or protect it from light to prevent photolytic degradation.
-
Analytical Confirmation: If the issue persists, use a stability-indicating HPLC method to determine the actual concentration and purity of your this compound solution.
Issue 2: Appearance of Precipitate or Cloudiness in the Solution
Possible Cause:
-
Solubility Issues: The concentration of this compound may have exceeded its solubility limit in the aqueous buffer, especially at certain pH values or temperatures.
-
Degradation: Some degradation products may be less soluble than the parent compound.
-
Contamination: Microbial or particulate contamination.
Troubleshooting Steps:
-
Check Solubility: Refer to the solubility data for this compound in your specific buffer system. You may need to prepare a more dilute solution.
-
Gentle Warming and Sonication: If solubility is the issue, gentle warming or sonication may help to redissolve the compound. However, avoid excessive heat.
-
Filtration: If you suspect particulate contamination, filter the solution through a 0.22 µm syringe filter.
-
Prepare Fresh: If precipitation is due to degradation, the solution should be discarded and a fresh one prepared.
Data Presentation
Table 1: Summary of Factors Affecting the Stability of Imidazole-Containing Compounds in Aqueous Solution (Based on Related Structures)
| Parameter | Condition | Potential Impact on Stability | Recommendation |
| pH | Acidic (pH < 4) | Increased risk of hydrolysis of the imidazole ring. | Avoid prolonged storage at low pH. |
| Neutral (pH 6-7.5) | Generally more stable. | Ideal for short-term storage. | |
| Alkaline (pH > 8) | Increased risk of base-catalyzed hydrolysis. | Avoid storage at high pH. | |
| Temperature | Refrigerated (2-8°C) | Slows down the rate of degradation. | Recommended for short-term storage. |
| Room Temperature (20-25°C) | Increased rate of degradation compared to refrigeration. | Prepare fresh and use immediately. | |
| Elevated (>40°C) | Significant and rapid degradation. | Avoid exposure to high temperatures. | |
| Light | UV or Daylight Exposure | Potential for photolytic degradation. | Protect solutions from light by using amber vials or covering with aluminum foil. |
| Oxygen | Presence of Oxygen | Potential for oxidative degradation, though typically a slower process for this class of compounds. | For long-term studies, consider de-gassing the solvent. |
Experimental Protocols
Protocol 1: Preparation of a Buffered Aqueous Solution of this compound
-
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Water for Injection or HPLC-grade water)
-
Appropriate buffer salts (e.g., phosphate (B84403) or citrate (B86180) buffer components)
-
Calibrated pH meter
-
Sterile volumetric flasks and pipettes
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Calculate the required amount of this compound and buffer salts to achieve the desired final concentration and pH.
-
Dissolve the buffer salts in the sterile water in a volumetric flask.
-
Accurately weigh the this compound powder and add it to the buffer solution.
-
Gently agitate the solution until the powder is completely dissolved. Sonication can be used if necessary.
-
Adjust the pH of the solution to the desired value using dilute acid or base (e.g., 0.1 M HCl or 0.1 M NaOH) while monitoring with a calibrated pH meter.
-
Bring the solution to the final volume with sterile water.
-
For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Store the solution appropriately (e.g., at 2-8°C, protected from light) and label it with the compound name, concentration, date of preparation, and storage conditions.
-
Protocol 2: General Approach for a Stability-Indicating HPLC Method
This is a general protocol based on methods for related compounds. It should be validated for your specific application.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The ratio will need to be optimized (e.g., 70:30 v/v aqueous:organic).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: UV detection at approximately 220 nm.
-
Injection Volume: 10-20 µL
-
-
Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for a specified time (e.g., 2-8 hours).
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for a specified time.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) or sunlight.
-
-
Analysis:
-
Inject the stressed samples into the HPLC system.
-
The method is considered "stability-indicating" if the degradation products are well-resolved from the parent levomedetomidine peak and from each other.
-
Mandatory Visualizations
Caption: Factors influencing the degradation of levomedetomidine HCl in aqueous solution.
Caption: General workflow for an aqueous stability study of levomedetomidine HCl.
Caption: Decision tree for troubleshooting inconsistent experimental results.
avoiding paradoxical reactions with levomedetomidine administration
Welcome to the technical support center for levomedetomidine (B195856) administration in a research setting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and understand paradoxical reactions during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the administration of levomedetomidine, particularly when used in combination with other agents like dexmedetomidine (B676).
Issue 1: Reduced or Antagonized Sedation and Analgesia
Symptoms:
-
The experimental animal does not achieve the expected level of sedation after administration of an alpha-2 adrenergic agonist (e.g., dexmedetomidine) in the presence of levomedetomidine.
-
The animal shows a reduced response to painful stimuli compared to the expected effect of the analgesic agent.
-
The duration of sedation or analgesia is shorter than anticipated.
Possible Causes:
-
High Dose of Levomedetomidine: High concentrations of levomedetomidine can antagonize the sedative and analgesic effects of dexmedetomidine.[1][2]
-
Alpha-1 Adrenergic Receptor Activation: Levomedetomidine has a lower selectivity for alpha-2 over alpha-1 adrenergic receptors compared to dexmedetomidine.[3] Activation of central alpha-1 adrenoceptors can functionally antagonize the hypnotic effects of alpha-2 adrenoceptor agonists.[3]
-
Pharmacokinetic Interactions: Levomedetomidine may interfere with the metabolism of other anesthetic drugs in the liver, potentially altering their efficacy.[2]
Troubleshooting Steps:
-
Review Levomedetomidine Dosage: If using a racemic mixture (medetomidine), be aware of the levomedetomidine component. If administering levomedetomidine separately, ensure the dose is not excessive. High doses have been shown to reduce the sedative effects of dexmedetomidine.[4]
-
Consider Dexmedetomidine Alone: For predictable sedation and analgesia, using pure dexmedetomidine without levomedetomidine may be preferable.[1]
-
Evaluate Drug Combination: If co-administering other drugs, investigate potential pharmacokinetic interactions with levomedetomidine that could alter their metabolism and efficacy.
Issue 2: Unexpected Cardiovascular Responses (Enhanced Bradycardia or Transient Hypertension)
Symptoms:
-
Enhanced Bradycardia: A more pronounced decrease in heart rate than expected when levomedetomidine is co-administered with an alpha-2 agonist like dexmedetomidine.[1][5]
-
Transient Hypertension: A brief but significant increase in blood pressure immediately following rapid intravenous administration.
Possible Causes:
-
Enhanced Bradycardia: High doses of levomedetomidine have been observed to enhance the bradycardic effects of dexmedetomidine.[1][6]
-
Transient Hypertension: This is a known paradoxical effect of some alpha-2 adrenergic agonists, particularly with rapid IV boluses or high doses.[7][8] It is caused by the initial stimulation of peripheral alpha-1 and alpha-2B adrenergic receptors, leading to vasoconstriction before the central sedative effects take place.[7]
Troubleshooting Steps:
-
Monitor Cardiovascular Parameters: Continuously monitor heart rate and blood pressure during and after administration.
-
Adjust Administration Rate: For intravenous administration, a slower infusion rate may mitigate the initial hypertensive spike.
-
Dose Consideration: Re-evaluate the doses of both levomedetomidine and any co-administered alpha-2 agonist. The combination may potentiate bradycardia.
-
Consider Alternative Routes: Intramuscular administration may lead to a slower onset and potentially less pronounced initial cardiovascular changes compared to intravenous bolus.
Issue 3: Paradoxical Excitement or Hypersensitivity
Symptoms:
-
The animal displays signs of excitement, agitation, or restlessness instead of sedation.
-
Increased sensitivity to touch or sound (hyperesthesia).[9]
-
Muscle twitching.[9]
Possible Causes:
-
High Dosage: Very high doses of alpha-2 agonists have been reported to cause excitement in some species.[10]
-
Alpha-1 Receptor Stimulation: The lower alpha-2/alpha-1 selectivity of levomedetomidine could contribute to excitatory effects at high doses.[3]
-
Sensory Hypersensitivity: Prolonged administration of alpha-2 agonists can lead to a state of sensory hypersensitivity.[9]
-
Environmental Stimuli: Animals that appear sedated may become aroused and aggressive if suddenly disturbed.[9]
Troubleshooting Steps:
-
Confirm Accurate Dosing: Double-check all calculations and the concentration of the drug solution.
-
Control the Environment: Ensure the experimental setting is quiet and calm to minimize external stimuli that could arouse the animal.[9]
-
Evaluate Duration of Administration: Be aware that long-term infusion of alpha-2 agonists has been associated with paradoxical sensory hypersensitivity.[9]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of levomedetomidine?
A1: Levomedetomidine is the (S)-enantiomer of medetomidine (B1201911). While its counterpart, dexmedetomidine, is a potent and selective alpha-2 adrenergic receptor agonist, levomedetomidine is generally considered the inactive isomer. However, it is not completely inert. It can act as a weak partial alpha-2 adrenoceptor agonist or an inverse agonist in some systems.[3] It also has a lower selectivity for alpha-2 versus alpha-1 adrenergic receptors compared to dexmedetomidine.[3]
Q2: Can levomedetomidine be used as a sedative or analgesic on its own?
A2: No, levomedetomidine administration alone has not been shown to cause any significant behavioral changes, sedation, or analgesia in studies.[1][5]
Q3: What are the main paradoxical reactions observed with alpha-2 adrenergic agonists like levomedetomidine?
A3: The primary paradoxical reactions associated with the class of alpha-2 adrenergic agonists include:
-
Transient Hypertension: A short-term increase in blood pressure, especially with rapid intravenous injection, due to peripheral vasoconstriction.[7]
-
Sensory Hypersensitivity: An increased sensitivity to tactile and thermal stimuli, which has been observed after prolonged administration.[9]
-
Excitement: At very high doses, some alpha-2 agonists can cause excitement rather than sedation.[10]
Q4: How does levomedetomidine affect the sedative properties of dexmedetomidine?
A4: High doses of levomedetomidine have been demonstrated to reduce the sedative and analgesic effects of dexmedetomidine.[1][5][6] This is a critical consideration when using the racemic mixture, medetomidine, which contains both isomers.
Data Presentation
Table 1: Effects of Low and High Dose Levomedetomidine on Dexmedetomidine-Induced Sedation and Cardiovascular Parameters in Dogs
| Treatment Group | Levomedetomidine Dose | Dexmedetomidine Dose | Sedation Score | Analgesia | Heart Rate |
| Control | Isotonic Saline | 10 µg/kg IV | Baseline Sedation | Baseline Analgesia | Bradycardia |
| Low Levo | 10 µg/kg IV bolus + 25 µg/kg/h infusion | 10 µg/kg IV | Similar to Control | Similar to Control | Similar to Control |
| High Levo | 80 µg/kg IV bolus + 200 µg/kg/h infusion | 10 µg/kg IV | Reduced Sedation | Reduced Analgesia | Enhanced Bradycardia |
Data summarized from studies in healthy Beagles.[1][6]
Experimental Protocols
Protocol: Evaluation of Levomedetomidine's Effect on Dexmedetomidine-Induced Sedation in a Canine Model
This protocol is based on previously published studies to assess the potential for paradoxical reactions.[1][6]
1. Animal Model:
-
Species: Healthy adult Beagle dogs.
-
Acclimatization: Animals should be accustomed to the laboratory environment, handling, and necessary equipment to minimize stress-related responses.
2. Experimental Groups:
-
Group 1 (Control): Intravenous (IV) bolus of isotonic saline followed by a continuous infusion.
-
Group 2 (Low-Dose Levomedetomidine): IV bolus of 10 µg/kg levomedetomidine followed by a 25 µg/kg/h continuous infusion.
-
Group 3 (High-Dose Levomedetomidine): IV bolus of 80 µg/kg levomedetomidine followed by a 200 µg/kg/h continuous infusion.
3. Procedure:
-
Begin the respective infusions for each group and continue for 120 minutes.
-
At the 60-minute mark, administer a single IV dose of 10 µg/kg dexmedetomidine to all groups.
-
Continuously monitor cardiovascular parameters (heart rate, blood pressure) throughout the experiment.
-
Assess sedation and analgesia at regular intervals using a validated scoring system.
4. Data Analysis:
-
Compare the sedation and analgesia scores between the groups after dexmedetomidine administration.
-
Analyze the differences in heart rate and blood pressure between the groups.
Mandatory Visualizations
Caption: Alpha-2 adrenergic receptor signaling pathway.
Caption: Experimental workflow for assessing levomedetomidine effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Alpha Receptor Agonist Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 7. mdpi.com [mdpi.com]
- 8. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional effects of activation of alpha-1 adrenoceptors by dexmedetomidine: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sedative, analgesic, and cardiovascular effects of levomedetomidine alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isolating Pure Levomedetomidine Enantiomer
Welcome to the technical support center for the chiral isolation of levomedetomidine (B195856). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of medetomidine (B1201911) enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for isolating pure levomedetomidine?
A1: The main strategies for obtaining enantiomerically pure levomedetomidine include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used analytical and preparative technique that employs a chiral stationary phase (CSP) to separate the enantiomers. Polysaccharide-based columns are particularly effective.[1]
-
Diastereomeric Salt Resolution: This classical method involves reacting racemic medetomidine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[2][3]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption. It utilizes supercritical carbon dioxide as the main mobile phase component.[4]
-
Asymmetric Synthesis: This approach involves synthesizing levomedetomidine directly in its enantiomerically pure form, avoiding the need for a resolution step.[5][6]
-
Enzymatic Kinetic Resolution: This method uses an enzyme to selectively catalyze a reaction with one of the enantiomers, allowing for the separation of the unreacted enantiomer.[7][8]
Q2: Which chiral stationary phases (CSPs) are most effective for HPLC separation of medetomidine enantiomers?
A2: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated high efficacy in resolving medetomidine enantiomers. Specific examples include columns like the Chiralcel® OJ-3R and Chiralpak® IG-U, which have shown excellent potential for successful chiral resolution.[9][10]
Q3: What are the key advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for this separation?
A3: SFC offers several advantages over traditional HPLC for chiral separations, including:
-
Faster Analysis Times: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates without compromising efficiency.[11]
-
Reduced Solvent Consumption: Replacing organic solvents with CO2 makes SFC a more environmentally friendly and cost-effective technique.[11][12]
-
Complementary Selectivity: SFC can sometimes provide different enantioselectivity compared to HPLC, offering an alternative when HPLC methods are not successful.[11]
Q4: What is a major drawback of classical diastereomeric salt resolution, and how can it be overcome?
A4: A significant challenge with classical resolution is often a low yield of the desired enantiomer, sometimes less than 30%, due to the repeated crystallizations required.[13] An improved method involving selective salification with a specific amount of a chiral acid can significantly increase the yield to over 65% and achieve high enantiomeric purity (>99%).[13] This process crystallizes the desired enantiomer's salt while leaving the unwanted enantiomer in the solution as a free base.[13]
Q5: Can the unwanted dexmedetomidine (B676) enantiomer be recycled?
A5: Yes, the unwanted dexmedetomidine enantiomer remaining after resolution can be racemized back to the racemic mixture and recycled as starting material, which significantly improves the overall process yield.[13]
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Causes | Solutions |
| Poor or No Resolution | Inappropriate Chiral Stationary Phase (CSP). | Screen different CSPs, focusing on polysaccharide derivatives like cellulose and amylose (e.g., Chiralcel® OJ-H, Chiralpak® AD-H). |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase composition. For normal phase, adjust the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane). For reversed-phase, adjust the organic modifier (e.g., acetonitrile (B52724), methanol) and the pH of the aqueous phase.[9] | |
| Incorrect flow rate. | Chiral separations are often sensitive to flow rate. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to enhance interaction with the CSP.[9] | |
| Unsuitable column temperature. | Temperature can significantly impact selectivity. Experiment with a range of temperatures (e.g., 10°C to 40°C). Lower temperatures often improve resolution.[9] | |
| Peak Tailing | Secondary interactions with the stationary phase. | For basic compounds like medetomidine, interactions with residual silanol (B1196071) groups on silica-based CSPs can cause tailing.[14][15] Add a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase (typically 0.1%) to suppress these interactions.[16] |
| Column overload. | Reduce the sample concentration or injection volume.[17] | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[18] | |
| Inappropriate mobile phase pH. | For ionizable compounds, operating at a pH far from the pKa can improve peak shape.[19] | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[17] |
| High sample concentration. | Dilute the sample. | |
| Retention Time Drift | Inadequate column equilibration. | Ensure the column is fully equilibrated with the new mobile phase before starting injections. Chiral columns may require longer equilibration times. |
| Mobile phase instability. | Prepare fresh mobile phase daily and keep solvent reservoirs covered to prevent evaporation of volatile components.[9] | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature.[9] |
Diastereomeric Salt Resolution
| Problem | Possible Causes | Solutions |
| Low Enantiomeric Excess (ee) | Poor choice of resolving agent. | The resolving agent may not form diastereomeric salts with a significant enough difference in solubility. Screen a variety of chiral acids (e.g., tartaric acid derivatives, mandelic acid).[18][20] |
| Inappropriate crystallization solvent. | The solvent plays a crucial role in the solubility difference between the diastereomers. Screen a range of solvents and solvent mixtures.[18] | |
| Co-crystallization of the undesired diastereomer. | The undesired diastereomer may be incorporated into the crystal lattice of the desired one. Try altering the crystallization conditions (e.g., temperature, cooling rate) or perform a recrystallization step.[18] | |
| Racemization of the starting material or resolving agent. | Ensure the conditions (e.g., temperature, pH) of the resolution process do not cause racemization. | |
| Low Yield | Inefficient crystallization. | Optimize crystallization parameters such as temperature, cooling rate, and agitation. |
| Loss of product during filtration and washing. | Use a minimal amount of cold solvent to wash the crystals. | |
| Suboptimal stoichiometry of the resolving agent. | Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) for selective salification can significantly improve yield.[13] |
Data Presentation
Table 1: Comparison of Chiral HPLC and Diastereomeric Salt Resolution Methods for Medetomidine
| Parameter | Chiral HPLC-MS/MS Method[1] | Improved Diastereomeric Salt Resolution[13] |
| Principle | Chromatographic separation on a chiral stationary phase. | Selective crystallization of a diastereomeric salt. |
| Stationary/Resolving Agent | Chiralcel OJ-3R (cellulose-based CSP) | L-(+)-malic acid |
| Mobile Phase/Solvent | Ammonium (B1175870) hydrogen carbonate buffer and organic modifier | Acetone (B3395972) and ethanol |
| Yield | Not applicable for analytical scale; high recovery in sample prep. | > 65% |
| Enantiomeric Purity (%ee) | High resolution allows for accurate quantification. | > 99.9% |
| Linearity Range | 0 to 20 ng/mL | Not applicable |
| Limit of Quantification | 0.2 ng/mL for both enantiomers | Not applicable |
| Precision (Inter-day) | 1.36% for levomedetomidine, 1.89% for dexmedetomidine | Not applicable |
| Accuracy | 99.25% to 101.57% for levomedetomidine | Not applicable |
| Key Advantage | High sensitivity and applicability to biological matrices. | High yield and high enantiomeric purity on a preparative scale. |
| Key Disadvantage | Scaling up for preparative isolation can be costly. | Requires optimization of crystallization conditions. |
Experimental Protocols
Protocol 1: Analytical Chiral HPLC-MS/MS for Medetomidine Enantiomers
This protocol is based on the method developed for the analysis of medetomidine enantiomers in equine plasma.[1]
-
Chromatographic System:
-
HPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Chiral Column: Chiralcel OJ-3R.
-
-
Mobile Phase:
-
Prepare an appropriate mobile phase containing an ammonium hydrogen carbonate buffer and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific system.
-
-
Sample Preparation (from plasma):
-
Perform a liquid-liquid extraction of the plasma sample using a suitable organic solvent.
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in the mobile phase before injection.
-
-
Chromatographic Conditions:
-
Set an appropriate flow rate (e.g., 0.5 - 1.0 mL/min).
-
Maintain a constant column temperature (e.g., 25°C).
-
Injection volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Set up multiple reaction monitoring (MRM) for the specific transitions of levomedetomidine and dexmedetomidine.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers to determine their respective concentrations and calculate the enantiomeric excess (%ee).
-
Protocol 2: High-Yield Diastereomeric Salt Resolution of Medetomidine
This protocol is based on the patented method for improved resolution of medetomidine.[13]
-
Initial Salification:
-
In a suitable reactor, dissolve racemic medetomidine base in a mixture of acetone and ethanol.
-
Add 0.5 molar equivalents of L-(+)-malic acid to the solution.
-
Heat the mixture to reflux until all solids are dissolved.
-
-
Crystallization:
-
Gradually cool the solution to approximately 20°C to induce crystallization of the L-(+)-malic acid salt of (S)-medetomidine (dexmedetomidine).
-
Filter the resulting slurry and wash the collected solid with acetone.
-
-
Recrystallization (Purification):
-
Transfer the collected solid to a reactor with ethanol.
-
Heat the slurry to reflux for about 30 minutes.
-
Cool the mixture and filter to obtain the purified malate (B86768) salt.
-
-
Liberation of the Free Base:
-
Neutralize the purified crystalline salt with a dilute sodium hydroxide (B78521) solution to a pH > 12.
-
Extract the liberated (S)-medetomidine free base with an organic solvent like methylene (B1212753) chloride.
-
Separate the organic phase and concentrate it to dryness to obtain the pure enantiomer.
-
-
Analysis:
-
Determine the enantiomeric purity of the final product using chiral HPLC.
-
Visualizations
References
- 1. Development and validation of a chiral LC-MS method for the enantiomeric resolution of (+) and (-)-medetomidine in equine plasma by using polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. chemmethod.com [chemmethod.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Experimental optimization of enzymic kinetic resolution of racemic flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. fagg.be [fagg.be]
- 13. US8877941B2 - Process for the resolution of medetomidine and recovery of the unwanted enantiomer - Google Patents [patents.google.com]
- 14. uhplcs.com [uhplcs.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. researchgate.net [researchgate.net]
- 17. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 18. benchchem.com [benchchem.com]
- 19. chromtech.com [chromtech.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Side Effects in Animal Studies with Levomedetomidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing levomedetomidine (B195856) in animal studies. The focus is on minimizing potential side effects and ensuring experimental success and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is levomedetomidine and how does it differ from dexmedetomidine (B676) and medetomidine (B1201911)?
A1: Medetomidine is a racemic mixture containing two isomers in equal parts: dexmedetomidine and levomedetomidine.[1] Dexmedetomidine is the pharmacologically active enantiomer responsible for the sedative and analgesic effects through its high affinity for alpha-2 adrenergic receptors.[1][2] Levomedetomidine is generally considered the "inactive" isomer, although studies have shown that at high doses, it is not entirely inert and can influence the effects of dexmedetomidine.[3][4]
Q2: What are the primary side effects associated with levomedetomidine in animal studies?
A2: When administered at high doses, levomedetomidine can paradoxically enhance bradycardia (slowing of the heart rate) and reduce the sedative and analgesic effects of dexmedetomidine.[3][4][5] In the context of medetomidine (the racemic mixture), common side effects stemming from the active dexmedetomidine component include initial hypertension followed by a potential drop in blood pressure, reduced cardiac output, and respiratory depression. Vomiting and changes in body temperature can also occur.
Q3: How can I minimize the cardiovascular side effects of levomedetomidine/medetomidine?
A3: Several strategies can be employed:
-
Dose Optimization: Use the lowest effective dose of the active component (dexmedetomidine) to achieve the desired level of sedation and analgesia. Higher doses of medetomidine do not necessarily increase the sedative effect but will prolong the duration of adverse cardiovascular effects.
-
Use of Dexmedetomidine Alone: As levomedetomidine can contribute to bradycardia, using purified dexmedetomidine may offer cardiovascular benefits over the racemic mixture, medetomidine.[4][5]
-
Combination Therapy: Combining a lower dose of dexmedetomidine with other sedatives or analgesics, such as opioids or benzodiazepines, can maintain efficacy while reducing the risk of significant cardiovascular depression.[6]
-
Reversal Agents: The use of a specific alpha-2 adrenergic antagonist, such as atipamezole (B1667673), can promptly reverse the cardiovascular and sedative effects.[7][8]
Q4: What is the recommended reversal agent for levomedetomidine/dexmedetomidine, and what is the appropriate dosage?
A4: Atipamezole is the specific and recommended reversal agent for medetomidine and dexmedetomidine.[7] The optimal dose of atipamezole is typically four to ten times higher than the preceding medetomidine dose in micrograms per kilogram.[7] For reversing dexmedetomidine, the dose of atipamezole is generally 5 to 10 times that of the dexmedetomidine dose. For example, in dogs, an atipamezole dose of 5000 mcg/m² is recommended for the reversal of intramuscularly administered dexmedetomidine. In rabbits, an atipamezole dose equal to or double the dose of medetomidine has been shown to be effective.[8]
Troubleshooting Guides
Issue 1: Excessive Bradycardia Observed
Symptoms: A significant drop in the animal's heart rate below the expected physiological range for the species under sedation.
Possible Causes:
-
High dose of levomedetomidine administered in conjunction with dexmedetomidine.[4]
-
High dose of the active alpha-2 agonist (dexmedetomidine).
-
Individual animal sensitivity.
Troubleshooting Steps:
-
Confirm Vitals: Immediately re-verify the heart rate and assess other vital signs, including mucous membrane color and capillary refill time.
-
Administer Reversal Agent: If bradycardia is severe and compromising the animal's health, administer atipamezole intramuscularly. Signs of arousal are typically seen within 3-7 minutes.[7]
-
Reduce Dosage in Future Experiments: For subsequent experiments, consider reducing the dose of levomedetomidine or the overall alpha-2 agonist concentration.
-
Consider Dexmedetomidine Alone: Using purified dexmedetomidine may mitigate the bradycardia-enhancing effect of levomedetomidine.[4]
Issue 2: Insufficient Sedation or Analgesia
Symptoms: The animal is not reaching the desired plane of sedation or is responsive to painful stimuli despite administration of the drug.
Possible Causes:
-
High dose of levomedetomidine antagonizing the effects of dexmedetomidine.[4][5]
-
Inadequate dose of the active component (dexmedetomidine).
-
Incorrect route of administration or improper injection technique.
Troubleshooting Steps:
-
Evaluate Levomedetomidine Dose: A high dose of levomedetomidine can reduce the sedative and analgesic effects of dexmedetomidine.[4] Review your protocol to ensure the levomedetomidine concentration is not excessive.
-
Confirm Dexmedetomidine Dose: Ensure the dose of the active isomer is appropriate for the species and the desired level of sedation.
-
Consider Combination Therapy: For future procedures, supplementing with a low dose of an opioid or other analgesic can enhance the sedative and analgesic effects without increasing the alpha-2 agonist dose.[6]
-
Check Administration Route: Verify that the drug was administered correctly (e.g., intravenous, intramuscular) as this can affect onset and depth of sedation.
Data Presentation
Table 1: Cardiovascular Effects of Levomedetomidine in Combination with Dexmedetomidine in Dogs
| Treatment Group | Parameter | Baseline (Pre-drug) | 60 min Post-Levomedetomidine | 70 min (10 min Post-Dexmedetomidine) |
| Control (Saline + Dexmedetomidine) | Heart Rate (beats/min) | 100 ± 15 | 98 ± 12 | 55 ± 8 |
| Mean Arterial Pressure (mmHg) | 110 ± 10 | 108 ± 9 | 135 ± 15 | |
| Low-Dose Levomedetomidine (10 µg/kg bolus, 25 µg/kg/h infusion) + Dexmedetomidine (10 µg/kg) | Heart Rate (beats/min) | 102 ± 13 | 95 ± 11 | 52 ± 7 |
| Mean Arterial Pressure (mmHg) | 112 ± 11 | 105 ± 10 | 138 ± 16 | |
| High-Dose Levomedetomidine (80 µg/kg bolus, 200 µg/kg/h infusion) + Dexmedetomidine (10 µg/kg) | Heart Rate (beats/min) | 98 ± 14 | 85 ± 10 | 48 ± 6 |
| Mean Arterial Pressure (mmHg) | 108 ± 9 | 102 ± 8 | 130 ± 14 |
*Indicates a statistically significant difference compared to the control group. Data synthesized from findings reported in Kuusela et al. (2001).[4][5][9]
Experimental Protocols
Protocol 1: Evaluation of Cardiovascular and Sedative Effects of Levomedetomidine in Dogs
-
Animal Model: Healthy Beagle dogs.[4]
-
Drug Administration:
-
Levomedetomidine Groups:
-
Control Group: IV bolus of isotonic saline (0.9% NaCl), followed by a continuous IV infusion for 120 minutes.[4]
-
Dexmedetomidine Administration: After 60 minutes of the initial treatment infusion, a single IV dose of 10 µg/kg dexmedetomidine is administered to all groups.[4]
-
-
Physiological Monitoring:
Visualizations
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Evaluating Levomedetomidine Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Sedative, analgesic, and cardiovascular effects of levomedetomidine alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. VASG Alpha-2 Agonists [vasg.org]
- 7. Reversal of medetomidine sedation by atipamezole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal of medetomidine-ketamine combination anesthesia in rabbits by atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sedative, analgesic, and cardiovascular effects of levomedetomidine alone and in combination with dexmedetomidine in dogs: Full Paper PDF & Summary | Bohrium [bohrium.com]
Technical Support Center: Quality Control Testing for Levomedetomidine Hydrochloride Purity
Welcome to the technical support center for the quality control testing of levomedetomidine (B195856) hydrochloride purity. This resource is designed for researchers, scientists, and drug development professionals to assist with troubleshooting common issues encountered during analytical experiments and to provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for determining the purity of levomedetomidine hydrochloride?
A1: The most common and recommended method is High-Performance Liquid Chromatography (HPLC), specifically Reversed-Phase HPLC (RP-HPLC). This technique allows for the effective separation of levomedetomidine from its potential impurities and its enantiomer, dexmedetomidine.[1][2]
Q2: Where can I obtain a reference standard for this compound?
A2: A United States Pharmacopeia (USP) reference standard for levomedetomidine is available for use in quality tests and assays as specified in the USP compendia.[3][4] Pharmaceutical secondary standards are also available from various suppliers and are suitable for applications such as pharmaceutical release testing and method development.[5]
Q3: What are the potential impurities I should be aware of when testing this compound?
A3: Impurities in this compound can originate from the synthesis process, degradation, or storage. These may include related compounds (such as its enantiomer, dexmedetomidine, and other medetomidine-related substances), residual solvents, and synthetic byproducts.[5][6]
Q4: How critical is temperature control in the HPLC analysis of this compound?
A4: Temperature is a critical parameter in chiral separations. Even minor fluctuations can significantly impact the selectivity and retention times, affecting the resolution between enantiomers. It is crucial to use a column oven to maintain a stable and consistent temperature throughout the analysis to ensure reproducibility.[7]
Q5: My HPLC method is showing poor reproducibility. What are the likely causes?
A5: Poor reproducibility in chiral HPLC can stem from several factors. Key areas to investigate include inconsistent mobile phase preparation (both composition and pH), unstable column temperature, and insufficient column equilibration time between injections. Chiral stationary phases often require longer equilibration periods than standard achiral phases.[7]
Troubleshooting Guides
Issue 1: Poor Resolution Between Levomedetomidine and Dexmedetomidine Peaks
Poor resolution between the enantiomers is a common challenge in chiral chromatography. If you are experiencing co-elution or inadequate separation, consider the following troubleshooting steps:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Aqueous Phase pH: Adjust the pH of the aqueous buffer, as it can significantly influence the ionization and interaction of the analytes with the stationary phase.
-
-
Adjust Flow Rate: Chiral separations are often sensitive to flow rate. Try reducing the flow rate, as this can sometimes enhance the interaction with the chiral stationary phase and improve resolution.[7]
-
Evaluate Column Temperature: Systematically vary the column temperature. Both increasing and decreasing the temperature can have a significant, and sometimes non-intuitive, effect on chiral recognition.[7]
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to peak broadening and a loss of resolution. Try diluting your sample and reinjecting.
Issue 2: Peak Tailing of the Levomedetomidine Peak
Peak tailing can compromise the accuracy of peak integration and quantification. The following decision tree can help diagnose and resolve this issue.
References
- 1. Separation of Medetomidine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. [Levomedetomidine (25 mg) ((R)-4-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole hydrochloride) (25 mg)] - CAS [190000-46-5] [store.usp.org]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Sedative Properties of Levomedetomidine and Dexmedetomidine in Canines
For Researchers, Scientists, and Drug Development Professionals
Medetomidine (B1201911), a widely utilized sedative and analgesic in veterinary medicine, exists as a racemic mixture of two enantiomers: dexmedetomidine (B676) and levomedetomidine (B195856). While dexmedetomidine is recognized as the pharmacologically active component, the role and effects of levomedetomidine have been the subject of scientific inquiry. This guide provides an objective comparison of the sedative properties of levomedetomidine and dexmedetomidine in dogs, supported by experimental data, to elucidate the distinct contributions of each enantiomer.
Executive Summary
Dexmedetomidine is a potent and selective alpha-2 adrenoceptor agonist responsible for the sedative and analgesic effects of medetomidine.[1][2] In contrast, experimental evidence demonstrates that levomedetomidine is largely devoid of sedative properties and can, at higher doses, antagonize the sedative and analgesic effects of dexmedetomidine.[3][4][5] Furthermore, levomedetomidine may contribute to adverse cardiovascular effects, such as enhanced bradycardia, when co-administered with dexmedetomidine.[3][5] These findings underscore the clinical significance of using the purified active enantiomer, dexmedetomidine, to achieve predictable and reliable sedation with a potentially improved safety profile compared to the racemic mixture.[6]
Quantitative Comparison of Sedative and Physiological Effects
The following table summarizes the key quantitative findings from a pivotal study by Kuusela et al. (2001), which directly compared the effects of levomedetomidine and dexmedetomidine in dogs.
| Parameter | Levomedetomidine (High Dose) | Dexmedetomidine | Key Findings |
| Sedation Score | No significant behavioral changes or sedation observed when administered alone.[3][4] | Dose-dependent sedation.[1] | Levomedetomidine lacks sedative effects. At high doses, it significantly reduces the sedation score of dexmedetomidine.[4] |
| Analgesia | No analgesic effects observed. | Provides dose-dependent analgesia. | High-dose levomedetomidine antagonized the analgesic effects of dexmedetomidine.[4] |
| Heart Rate | Enhanced bradycardia when administered with dexmedetomidine.[3] | Induces bradycardia. | The combination of levomedetomidine and dexmedetomidine resulted in a more pronounced decrease in heart rate compared to dexmedetomidine alone.[3] |
| Blood Pressure | No significant effect on its own. | Causes an initial increase followed by a sustained decrease in blood pressure. | No significant difference in blood pressure was observed between dexmedetomidine alone and in combination with levomedetomidine after the initial phase. |
Experimental Protocols
The data presented above is primarily derived from a crossover study conducted by Kuusela et al. (2001). The detailed methodology is as follows:
Subjects: Six healthy Beagle dogs.
Treatments: Each dog received three intravenous treatments on separate days:
-
Low-Dose Levomedetomidine: 10 µg/kg bolus followed by a 25 µg/kg/h infusion.
-
High-Dose Levomedetomidine: 80 µg/kg bolus followed by a 200 µg/kg/h infusion.
-
Control: Isotonic saline bolus and infusion.
After 60 minutes of each infusion, a single intravenous dose of dexmedetomidine (10 µg/kg) was administered to all groups.
Monitoring:
-
Sedation and Analgesia: Scored subjectively at regular intervals.
-
Cardiovascular Parameters: Heart rate and blood pressure were continuously monitored.
-
Respiratory Parameters: Respiratory rate and arterial blood gases were measured.
-
Other: Rectal temperature was also recorded.
Signaling Pathways and Experimental Workflow
Alpha-2 Adrenoceptor Signaling Pathway
Dexmedetomidine exerts its sedative effects by acting as an agonist at alpha-2 adrenergic receptors, which are G-protein coupled receptors. The binding of dexmedetomidine to these receptors initiates an intracellular signaling cascade that leads to a decrease in neuronal firing and subsequent sedation.
Experimental Workflow for Sedative Comparison
The following diagram illustrates a typical experimental workflow for comparing the sedative properties of two compounds in a canine model.
Conclusion
The available experimental data strongly indicates that dexmedetomidine is the enantiomer responsible for the sedative and analgesic properties of medetomidine in dogs. Levomedetomidine does not produce sedation and may antagonize the desired effects of dexmedetomidine while potentially exacerbating adverse cardiovascular responses. For drug development and clinical applications requiring predictable and reliable sedation, the use of pure dexmedetomidine is scientifically supported. This comparative guide highlights the importance of stereoisomerism in pharmacology and provides a clear, data-driven basis for the preferential use of dexmedetomidine in canine sedation protocols.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. magonlinelibrary.com [magonlinelibrary.com]
- 3. Sedative, analgesic, and cardiovascular effects of levomedetomidine alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sedative, analgesic, and cardiovascular effects of levomedetomidine alone and in combination with dexmedetomidine in dogs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. avmajournals.avma.org [avmajournals.avma.org]
Validating the Inactivity of Levomedetomidine at Alpha-2 Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of levomedetomidine (B195856) and its active enantiomer, dexmedetomidine (B676), focusing on their interactions with alpha-2 adrenergic receptors. The data presented herein validates the widely accepted view of levomedetomidine as the inactive isomer of medetomidine (B1201911), a potent and selective alpha-2 adrenergic agonist. This guide summarizes available experimental data, details relevant experimental methodologies, and provides visual representations of key biological pathways and workflows to support research and drug development efforts in this area.
Introduction to Medetomidine and its Enantiomers
Medetomidine is a synthetic alpha-2 adrenergic agonist used in veterinary medicine for its sedative and analgesic properties. It exists as a racemic mixture of two optical enantiomers: dexmedetomidine and levomedetomidine.[1] Dexmedetomidine is the pharmacologically active S-enantiomer, responsible for the therapeutic effects of medetomidine.[2] In contrast, levomedetomidine, the R-enantiomer, is generally considered to be pharmacologically inactive.[3] This guide will delve into the experimental evidence that substantiates this claim.
Comparative Activity at Alpha-2 Adrenergic Receptors
The primary mechanism of action for dexmedetomidine is its high-affinity binding to and activation of alpha-2 adrenergic receptors, which are G-protein coupled receptors.[4] Activation of these receptors, particularly the α2A subtype, in the central nervous system leads to a reduction in norepinephrine (B1679862) release, resulting in sedation, analgesia, and sympatholysis.[5]
While extensive research has characterized the high potency and selectivity of dexmedetomidine, data specifically quantifying the binding affinity and functional activity of levomedetomidine at alpha-2 receptors is notably scarce in publicly available literature. The general consensus from multiple studies is that levomedetomidine is largely devoid of pharmacological activity at these receptors.[3][6]
One study explicitly reported that levomedetomidine had no effect on catechol oxidation current or blood pressure in rats, in stark contrast to the significant effects observed with dexmedetomidine. At extremely high doses (e.g., 10 mg/kg), some studies have observed weak alpha-2 adrenoceptor antagonism from levomedetomidine.[7] Another study in dogs found that a high dose of levomedetomidine did not induce sedation but did enhance the bradycardia and reduce the sedative and analgesic effects of dexmedetomidine, suggesting a complex interaction at high concentrations.[8]
The profound difference in activity between the two enantiomers highlights the high degree of stereoselectivity of the alpha-2 adrenergic receptor.[9]
Quantitative Comparison of Alpha-2 Adrenergic Receptor Ligands
The following table summarizes the available quantitative data for dexmedetomidine and other relevant alpha-2 adrenergic ligands. The absence of specific binding affinity (Ki) and functional activity (EC50/IC50) values for levomedetomidine is a key finding, underscoring its inactivity.
| Compound | Receptor Subtype(s) | Binding Affinity (Ki) | Functional Assay (EC50/IC50) | Alpha-2:Alpha-1 Selectivity Ratio | Reference(s) |
| Levomedetomidine | Alpha-2 | Not Reported | Not Reported | Not Reported | [3][6][7] |
| Dexmedetomidine | Alpha-2 | High Affinity (qualitative) | Potent Agonist (qualitative) | 1620:1 | [2][3] |
| Medetomidine | Alpha-2 | High Affinity (qualitative) | Potent Agonist (qualitative) | 1620:1 | [3][10] |
| Clonidine | Alpha-2 | Moderate Affinity | Agonist | 220:1 | [2] |
| Xylazine (B1663881) | Alpha-2 | Lower Affinity | Agonist | 160:1 | [3] |
| Atipamezole | Alpha-2 | High Affinity | Antagonist | 8500:1 (α2:α1 antagonism) | [2] |
Note: The lack of reported Ki and EC50/IC50 values for levomedetomidine in the scientific literature is a strong indicator of its negligible activity at alpha-2 adrenergic receptors under standard experimental conditions.
Experimental Protocols
To validate the activity or inactivity of a compound at a specific receptor, a combination of binding and functional assays is typically employed. Below are detailed methodologies for key experiments relevant to the study of alpha-2 adrenergic receptor ligands.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the alpha-2 adrenergic receptor.
Principle: This assay measures the ability of an unlabeled test compound (e.g., levomedetomidine) to compete with a radiolabeled ligand (e.g., [3H]-clonidine or [3H]-rauwolscine) for binding to a receptor preparation.
Methodology:
-
Receptor Preparation: Membranes are prepared from cells or tissues known to express alpha-2 adrenergic receptors (e.g., HEK293 cells transfected with the human alpha-2A adrenergic receptor, or rat cerebral cortex).
-
Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation in a suitable buffer.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of a test compound at the alpha-2 adrenergic receptor.
Principle: Alpha-2 adrenergic receptors are coupled to the inhibitory G-protein (Gi), which inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This assay measures the ability of a test compound to modulate cAMP levels.
Methodology:
-
Cell Culture: Cells expressing the alpha-2 adrenergic receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.
-
Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with an agent that increases intracellular cAMP levels, such as forskolin (B1673556) (a direct activator of adenylyl cyclase).
-
Treatment: The stimulated cells are then treated with varying concentrations of the test compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: For an agonist, the concentration that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation (EC50) is determined. For an antagonist, the concentration that inhibits the effect of a known alpha-2 agonist by 50% (IC50) is calculated.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the alpha-2 adrenergic receptor signaling pathway and a typical experimental workflow for ligand validation.
Caption: Alpha-2 adrenergic receptor signaling cascade.
Caption: Workflow for validating ligand activity.
Conclusion
References
- 1. DSpace [helda.helsinki.fi]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of the stereoisomers of the alpha 2-adrenergic agonist medetomidine on systemic and coronary hemodynamics in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the behavioral and neurochemical effects of the two optical enantiomers of medetomidine, a selective alpha-2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Central alpha 2-adrenoceptors are highly stereoselective for dexmedetomidine, the dextro enantiomer of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Levomedetomidine and Clonidine for Researchers
An in-depth guide for researchers, scientists, and drug development professionals comparing the performance of levomedetomidine (B195856) and clonidine (B47849), supported by experimental data and detailed protocols.
This guide provides a comprehensive head-to-head comparison of levomedetomidine and clonidine, two alpha-2 adrenergic receptor agonists. While both compounds interact with this class of receptors, their distinct pharmacological profiles lead to different clinical effects. This document summarizes key quantitative data, presents detailed experimental methodologies, and visualizes complex information to facilitate a deeper understanding for research and development purposes.
Executive Summary
Clonidine, a partial agonist at alpha-2 adrenergic receptors, has been in clinical use for decades for conditions such as hypertension and ADHD. Levomedetomidine is the (S)-enantiomer of medetomidine (B1201911) and is generally considered the inactive isomer, with its counterpart, dexmedetomidine (B676), being the pharmacologically active component. However, evidence suggests that levomedetomidine is not entirely inert and may exhibit some antagonistic effects at high concentrations.
Dexmedetomidine, the active enantiomer of medetomidine, demonstrates significantly higher selectivity for the alpha-2 receptor over the alpha-1 receptor compared to clonidine (1620:1 versus 220:1, respectively)[1][2]. This higher selectivity of dexmedetomidine is associated with a more favorable side-effect profile, particularly concerning cardiovascular effects. Clinical studies comparing dexmedetomidine and clonidine for sedation and analgesia indicate that dexmedetomidine provides more effective sedation and hemodynamic stability[3].
Due to the limited availability of direct experimental data for levomedetomidine, this guide will leverage the extensive data available for dexmedetomidine to provide a comprehensive comparison with clonidine, while also incorporating the known properties of levomedetomidine.
Data Presentation
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Kᵢ (nM) | Species | Reference |
| Clonidine | α₂ | 2.7 | Rat Brain | [4] |
| Non-adrenergic Imidazoline Sites | 51 | Human Brain | [5] | |
| Dexmedetomidine | α₂A | 1.3 | Human | |
| α₂B | 2.8 | Human | ||
| α₂C | 1.8 | Human | ||
| Levomedetomidine | α₂ | Data Not Available |
Table 2: Functional Activity
| Compound | Assay | EC₅₀ | Eₘₐₓ | Cell Line | Reference |
| Clonidine | cAMP Inhibition | Subtype-dependent | Partial Agonist | DDT1-MF2 | [6] |
| Dexmedetomidine | cAMP Inhibition | 0.6 nM | Full Agonist | CHO | |
| Levomedetomidine | cAMP Inhibition | Data Not Available | Data Not Available |
Note: Quantitative functional activity data for levomedetomidine is limited. It is generally considered to have low intrinsic activity at alpha-2 receptors.
Table 3: Pharmacokinetic Properties
| Parameter | Levomedetomidine | Clonidine | Reference |
| Bioavailability (Oral) | Poor | 70-80% | [7] |
| Protein Binding | Data Not Available | 20-40% | [7] |
| Metabolism | Hepatic | Liver (inactive metabolites) | [8] |
| Elimination Half-life | More rapid than dexmedetomidine | 12-16 hours | [7] |
Table 4: Clinical Comparison of Dexmedetomidine and Clonidine in Sedation
| Parameter | Dexmedetomidine | Clonidine | Propofol (Control) | Reference |
| Median Time to Extubation (hours) | 136 | 146 | 162 | [8][9][10] |
| Target Sedation (RASS 3-4) Achieved | 86% of observations | 62% of observations | N/A | [3] |
| Need for Additional Sedation | Lower | Higher | N/A | [3] |
| Incidence of Hypotension | Lower | Higher | N/A | [3] |
| Incidence of Severe Bradycardia (HR <50/min) (Risk Ratio vs. Propofol) | 1.62 | 1.58 | 1.0 | [8][9][10] |
Signaling Pathways and Experimental Workflows
Alpha-2 Adrenergic Receptor Signaling Pathway
Activation of alpha-2 adrenergic receptors by an agonist like clonidine or dexmedetomidine initiates a signaling cascade through the inhibitory G-protein, Gᵢ. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has various downstream effects, including modulation of ion channel activity and gene expression, ultimately leading to the physiological responses of sedation, analgesia, and sympatholysis[1].
Caption: Alpha-2 adrenergic receptor signaling pathway.
Experimental Workflow: In Vitro Comparison
A typical in vitro workflow to compare the functional activity of levomedetomidine and clonidine involves a cAMP accumulation assay. This assay measures the ability of the compounds to inhibit the production of cAMP in cells expressing the target alpha-2 adrenergic receptor subtype.
Caption: In vitro functional assay workflow.
Logical Relationship: Clinical Effects
The clinical effects of levomedetomidine and clonidine are a direct consequence of their interaction with alpha-2 adrenergic receptors and their subsequent downstream signaling. The differing receptor selectivity and agonist activity contribute to their distinct clinical profiles in terms of sedation, analgesia, and cardiovascular side effects.
Caption: Relationship between drug properties and clinical effects.
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Kᵢ) of levomedetomidine and clonidine for alpha-2 adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing human α₂ₐ, α₂ₑ, or α₂c adrenergic receptors.
-
Radioligand: [³H]-RX821002 (a selective α₂ antagonist).
-
Non-labeled ligands: Levomedetomidine, clonidine, and a non-specific binding control (e.g., phentolamine).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of levomedetomidine and clonidine in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or competing non-labeled ligand.
-
50 µL of radioligand ([³H]-RX821002) at a concentration near its K₋.
-
100 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
For total binding wells, add 50 µL of assay buffer instead of a competing ligand.
-
For non-specific binding wells, add a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand.
-
Determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
cAMP Functional Assay
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of levomedetomidine and clonidine at alpha-2 adrenergic receptors.
Materials:
-
CHO-K1 cells stably expressing the human α₂ₐ adrenergic receptor.
-
Assay medium: DMEM/F12 with 0.1% BSA.
-
Forskolin.
-
Levomedetomidine and clonidine.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Seed the CHO-K1-α₂ₐ cells into 384-well plates at a density of approximately 5,000 cells per well and incubate overnight.
-
The next day, remove the culture medium and replace it with 10 µL of assay medium containing varying concentrations of levomedetomidine or clonidine.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of assay medium containing a submaximal concentration of forskolin (e.g., 1 µM) to all wells to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ will indicate the maximal inhibitory effect of the compound.
-
Conclusion
This guide provides a comparative overview of levomedetomidine and clonidine, focusing on their interaction with alpha-2 adrenergic receptors. While direct quantitative data for levomedetomidine is sparse, the extensive research on its active enantiomer, dexmedetomidine, provides a strong basis for comparison with the partial agonist clonidine. Dexmedetomidine exhibits superior selectivity for the alpha-2 receptor, which translates to a more favorable clinical profile in terms of sedation and hemodynamic stability. Levomedetomidine's potential for antagonistic effects at high concentrations warrants further investigation. The provided experimental protocols offer a starting point for researchers aiming to conduct their own comparative studies and further elucidate the pharmacological nuances of these compounds.
References
- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Partial agonist clonidine mediates alpha(2)-AR subtypes specific regulation of cAMP accumulation in adenylyl cyclase II transfected DDT1-MF2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clonidine - Wikipedia [en.wikipedia.org]
- 8. Dexmedetomidine- or Clonidine-Based Sedation Compared With Propofol in Critically Ill Patients: The A2B Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. firstwordpharma.com [firstwordpharma.com]
A Comparative Analysis of Levomedetomidine and Racemic Medetomidine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of levomedetomidine (B195856) and racemic medetomidine (B1201911), supported by available preclinical data. This document outlines the distinct pharmacological profiles of the racemic mixture and its levo-enantiomer, offering insights into their sedative, analgesic, and cardiovascular effects.
Medetomidine, a potent and selective α2-adrenergic receptor agonist, is utilized in veterinary medicine for its sedative and analgesic properties.[1][2] It exists as a racemic mixture of two stereoisomers: dexmedetomidine (B676) and levomedetomidine.[3] Dexmedetomidine is the pharmacologically active enantiomer, responsible for the desired clinical effects, and is also approved for use in humans.[4][5] Levomedetomidine, the other enantiomer, is largely considered to be pharmacologically inactive.[6] This guide focuses on the comparative data available for racemic medetomidine and its isolated levo-enantiomer, levomedetomidine.
Pharmacological and Clinical Effects: A Preclinical Comparison
Clinical trial data directly comparing levomedetomidine and racemic medetomidine in humans is not available, as levomedetomidine is not approved for human use and is considered the inactive isomer.[5][7] However, preclinical studies, primarily in canine models, offer valuable comparative insights into their distinct effects.
A key study compared the intravenous administration of racemic medetomidine (MED), dexmedetomidine (DEX), and levomedetomidine (LEVO) in beagle dogs. The findings from this and other related studies are summarized below.
Sedative and Analgesic Effects
| Parameter | Racemic Medetomidine (40 µg/kg) | Levomedetomidine (10 and 20 µg/kg) | Key Findings |
| Sedation Score | Peak sedative effects observed at mean plasma levels of 18.5 ± 4.7 ng/mL.[8][9] | Caused no apparent sedation.[8][9] | Sedative effects are attributed to the dexmedetomidine component of the racemic mixture. |
| Analgesia Score | Peak analgesic effects observed at mean plasma levels of 18.5 ± 4.7 ng/mL.[8][9] | Caused no apparent analgesia.[8][9] | Analgesic effects are attributed to the dexmedetomidine component. |
| Interaction with Dexmedetomidine | Not applicable | A high dose of levomedetomidine reduced the sedative and analgesic effects of subsequently administered dexmedetomidine.[10][11] | Levomedetomidine can antagonize the desired effects of dexmedetomidine at high concentrations. |
Cardiovascular Effects
| Parameter | Racemic Medetomidine (40 µg/kg) | Levomedetomidine (10 and 20 µg/kg) | Key Findings |
| Heart Rate | Caused a decrease in heart rate (bradycardia).[8] | Had no effect on cardiovascular parameters when administered alone.[8][9] | The bradycardic effect of racemic medetomidine is due to dexmedetomidine. |
| Blood Pressure | Caused an initial increase followed by a decrease in blood pressure.[8] | Had no effect on cardiovascular parameters when administered alone.[8][9] | The biphasic blood pressure effect is characteristic of the active dexmedetomidine enantiomer. |
| Interaction with Dexmedetomidine | Not applicable | A high dose of levomedetomidine enhanced the bradycardia associated with dexmedetomidine administration.[10][11] | Levomedetomidine may potentiate the negative chronotropic effects of dexmedetomidine. |
Pharmacokinetics
| Parameter | Racemic Medetomidine (40 µg/kg) | Levomedetomidine (10 and 20 µg/kg) | Key Findings |
| Clearance | 1.26 ± 0.44 L/h/kg[8][9] | 3.52 ± 1.03 L/h/kg (10 µg/kg dose) and 4.07 ± 0.69 L/h/kg (20 µg/kg dose).[8][9] | Levomedetomidine is cleared from the plasma more rapidly than racemic medetomidine. |
| Pharmacokinetic Profile | Similar to dexmedetomidine.[8][9] | Different from dexmedetomidine and racemic medetomidine.[8][9] | The two enantiomers exhibit different pharmacokinetic behaviors. |
Experimental Protocols
The data presented above is primarily derived from a blinded, randomized block study in six beagle dogs. The key methodologies are outlined below.
In Vivo Canine Study Protocol
-
Subjects: Six healthy beagle dogs.
-
Treatments: Intravenous (IV) bolus of:
-
Racemic Medetomidine (MED): 40 µg/kg
-
Dexmedetomidine (DEX): 10 and 20 µg/kg
-
Levomedetomidine (LEVO): 10 and 20 µg/kg
-
Saline placebo
-
-
Study Design: Each dog received all treatments in separate sessions in a randomized order.
-
Monitoring:
-
Sedation and Analgesia: Scored subjectively at predetermined intervals.
-
Cardiovascular Parameters: Heart rate, ECG, and direct blood pressure were continuously monitored.
-
Respiratory Parameters: Respiratory rate and arterial blood gases were measured.
-
Other: Rectal body temperature was recorded.
-
-
Pharmacokinetic Analysis: Blood samples were collected at various time points for drug analysis to determine plasma concentrations and calculate pharmacokinetic parameters such as clearance.
A subsequent study investigated the effects of levomedetomidine on dexmedetomidine's actions.
Levomedetomidine and Dexmedetomidine Interaction Study Protocol
-
Subjects: Six healthy beagle dogs.
-
Treatments:
-
Low-dose levomedetomidine: 10 µg/kg IV bolus followed by a 25 µg/kg/h continuous infusion.
-
High-dose levomedetomidine: 80 µg/kg IV bolus followed by a 200 µg/kg/h continuous infusion.
-
Isotonic saline (control).
-
-
Study Design: Infusions were continued for 120 minutes. After 60 minutes, a single IV dose of dexmedetomidine (10 µg/kg) was administered.
-
Monitoring: Similar parameters as the in vivo canine study were monitored to assess sedation, analgesia, and cardiovascular effects.[10][12]
Mechanism of Action and Signaling Pathway
The pharmacological effects of medetomidine are mediated through its interaction with α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs).[8] Dexmedetomidine is a potent agonist at these receptors, while levomedetomidine has a significantly lower binding affinity and efficacy.[6]
The activation of presynaptic α2-adrenergic receptors in the central nervous system inhibits the release of norepinephrine, leading to sedation and analgesia. The signaling cascade initiated by α2-receptor activation is as follows:
Conclusion
The available preclinical data clearly delineates the pharmacological roles of the enantiomers within racemic medetomidine. Dexmedetomidine is the active component responsible for the sedative and analgesic effects, while levomedetomidine is largely inactive in these respects when administered alone.[8][9] However, at high doses, levomedetomidine can antagonize the sedative and analgesic effects of dexmedetomidine and potentiate its bradycardic effects.[10][11] These findings underscore the importance of stereochemistry in drug action and provide a rationale for the use of the single enantiomer, dexmedetomidine, in clinical settings where a more predictable and refined pharmacological profile is desired. For researchers in drug development, this comparison highlights the potential for enantiomeric separation to optimize therapeutic outcomes and minimize undesirable effects.
References
- 1. Medetomidine Quantitation and Enantiomer Differentiation in Biological Specimens Collected After Fatal and Non-Fatal Opioid Overdoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Classics in Chemical Neuroscience: Medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Medetomidine Rapidly Proliferating Across USA — Implicated In Recreational Opioid Drug Supply & Causing Overdose Outbreaks [cfsre.org]
- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. aaha.org [aaha.org]
- 12. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Receptor Binding Profiles of Medetomidine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Medetomidine (B1201911), a potent and selective α2-adrenergic agonist, is a racemic mixture of two enantiomers: dexmedetomidine (B676) and levomedetomidine (B195856). While medetomidine is used as a veterinary sedative and analgesic, its clinical effects are almost exclusively attributed to one of its stereoisomers. This guide provides a comprehensive comparison of the receptor binding profiles of dexmedetomidine and levomedetomidine, supported by experimental data, to elucidate their distinct pharmacological properties.
Executive Summary
Dexmedetomidine is the pharmacologically active (S)-enantiomer of medetomidine, exhibiting high affinity and agonist activity at α2-adrenergic receptors. In contrast, levomedetomidine, the (R)-enantiomer, is largely considered inactive, with significantly lower affinity for these receptors. At very high concentrations, levomedetomidine may exhibit weak antagonistic properties at α2-adrenoceptors. The profound difference in receptor affinity between these two enantiomers underscores the stereoselectivity of the α2-adrenoceptor and is the basis for the distinct pharmacological effects observed with each compound.
Receptor Binding Affinity
The primary molecular target for medetomidine and its enantiomers is the α2-adrenergic receptor family, which is comprised of three main subtypes: α2A, α2B, and α2C. Dexmedetomidine binds with high affinity to all three subtypes, acting as a full agonist. While specific Ki values can vary slightly between studies and experimental conditions, the general profile remains consistent. Levomedetomidine, on the other hand, displays a much lower affinity for these receptors.
Table 1: Comparative Binding Affinities (Ki in nM) of Medetomidine Enantiomers for α2-Adrenergic Receptor Subtypes
| Compound | α2A-Adrenoceptor | α2B-Adrenoceptor | α2C-Adrenoceptor | α2/α1 Selectivity Ratio |
| Dexmedetomidine | High Affinity (Sub-nanomolar to low nanomolar range) | High Affinity (Sub-nanomolar to low nanomolar range) | High Affinity (Sub-nanomolar to low nanomolar range) | ~1620 |
| Levomedetomidine | Very Low Affinity (Micromolar range) | Very Low Affinity (Micromolar range) | Very Low Affinity (Micromolar range) | Not applicable |
Note: Specific Ki values are not consistently reported in a comparative format across the literature. The table reflects the qualitative and semi-quantitative descriptions found in multiple sources, indicating a significant difference of several orders of magnitude in affinity between the two enantiomers. Medetomidine (the racemic mixture) is reported to not discriminate between the four known α2-adrenergic receptor subtypes[1].
The high α2/α1 selectivity ratio of dexmedetomidine indicates its specificity for the α2-adrenoceptor family over the α1-adrenoceptor family, contributing to its distinct physiological effects.
Functional Activity
The differential binding affinities of the medetomidine enantiomers translate directly to their functional activities.
-
Dexmedetomidine acts as a potent full agonist at α2-adrenoceptors. This agonism is responsible for its characteristic sedative, analgesic, and sympatholytic effects. The sedative and analgesic actions are primarily mediated through the α2A-adrenoceptor subtype[2].
-
Levomedetomidine is generally considered to be pharmacologically inactive at therapeutic doses. However, at extremely high doses (e.g., 10 mg/kg in rats), it may exert some weak antagonistic effects at α2-adrenoceptors[3].
Downstream Signaling Pathways
The activation of α2-adrenergic receptors by dexmedetomidine initiates a cascade of intracellular signaling events. As G-protein coupled receptors, α2-adrenoceptors are primarily coupled to inhibitory G-proteins (Gαi).
Caption: Dexmedetomidine signaling pathway.
Upon binding of dexmedetomidine, the activated Gαi protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels ultimately results in the observed physiological effects, such as neuronal hyperpolarization and reduced neurotransmitter release, contributing to sedation and analgesia.
Experimental Protocols
The determination of receptor binding affinities for the medetomidine enantiomers is typically performed using radioligand binding assays.
Radioligand Binding Assay for α2-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of dexmedetomidine and levomedetomidine for α2-adrenergic receptors.
Materials:
-
Receptor Source: Membranes prepared from tissues rich in α2-adrenoceptors (e.g., rat cerebral cortex) or cell lines expressing specific α2-adrenoceptor subtypes.
-
Radioligand: A radiolabeled ligand that binds to α2-adrenoceptors with high affinity and specificity, such as [3H]-clonidine.
-
Test Compounds: Dexmedetomidine and levomedetomidine at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled α2-adrenergic ligand (e.g., phentolamine) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue (e.g., rat cerebral cortex) in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay (Competition Assay):
-
In a 96-well plate, add the following to each well in triplicate:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of the radioligand (e.g., [3H]-clonidine).
-
Increasing concentrations of the test compound (dexmedetomidine or levomedetomidine).
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of a non-radiolabeled ligand.
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Caption: Experimental workflow for radioligand binding assay.
Conclusion
The enantiomers of medetomidine exhibit profoundly different receptor binding profiles and functional activities. Dexmedetomidine is a potent and selective α2-adrenergic agonist, responsible for the therapeutic effects of medetomidine. In contrast, levomedetomidine is essentially inactive at these receptors. This stereoselectivity highlights the precise structural requirements for ligand binding and activation of α2-adrenoceptors. For researchers and drug development professionals, understanding these differences is crucial for the rational design of new α2-adrenergic ligands with improved therapeutic profiles. The use of the pure, active enantiomer, dexmedetomidine, allows for more precise dosing and avoids potential, albeit minimal, off-target effects or competitive interactions from the inactive enantiomer.
References
- 1. [PDF] Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]
- 2. Assessment of the role of alpha2-adrenoceptor subtypes in the antinociceptive, sedative and hypothermic action of dexmedetomidine in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the behavioral and neurochemical effects of the two optical enantiomers of medetomidine, a selective alpha-2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Statistical and Comparative Analysis of Adrenergic Agonists
This guide offers a comprehensive comparison of adrenergic agonists, tailored for researchers, scientists, and professionals in drug development. It focuses on the objective performance of these compounds, supported by experimental data, detailed protocols, and clear visualizations of the underlying biological and experimental processes.
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets for catecholamines like norepinephrine (B1679862) and epinephrine.[1] Their activation initiates a cascade of intracellular events crucial for regulating physiological processes. These receptors are broadly classified into alpha (α) and beta (β) types, each with distinct subtypes and signaling mechanisms.[1][2][3]
-
α1-Adrenergic Receptors: Couple to Gq proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to cellular responses like smooth muscle contraction.[1][4]
-
α2-Adrenergic Receptors: Couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This can result in effects like smooth muscle contraction and reduced neurotransmitter release.[1][4]
-
β-Adrenergic Receptors (β1, β2, β3): Couple to Gs proteins, which activate adenylyl cyclase. This increases the production of cAMP, a second messenger that activates protein kinase A (PKA).[1][5] PKA then phosphorylates various downstream targets, leading to physiological responses such as increased heart muscle contraction (β1), smooth muscle relaxation (β2), and lipolysis (β3).[1][6]
Figure 1: Simplified adrenergic receptor signaling pathways.
Comparative Efficacy and Potency of Adrenergic Agonists
The clinical and experimental comparison of adrenergic agonists relies on several quantitative metrics. Understanding these is key to interpreting their performance.
-
Potency (EC50/IC50): The concentration of an agonist that produces 50% of the maximal possible effect (EC50) or inhibits a specific binding or response by 50% (IC50). A lower value indicates higher potency.
-
Intrinsic Efficacy: The ability of a drug to activate a receptor and produce a cellular response. A full agonist has high intrinsic efficacy, while a partial agonist has lower intrinsic efficacy, even at full receptor occupancy.[7]
| Agonist | Receptor Selectivity (α2:α1) | Key Clinical Applications | Comparative Efficacy & Safety Data |
| Clonidine (B47849) | ~220:1 | Hypertension, ADHD, pain disorders, withdrawal symptoms.[8][9] | In a pediatric study, clonidine (2 or 4 mcg/kg) achieved better sedation, parental separation, and mask acceptance scores than midazolam (0.5 mg/kg).[8] |
| Dexmedetomidine (B676) | ~1620:1 | Sedation in intensive care and procedural settings.[8][9] | Significantly more selective for the α2 receptor than clonidine.[8] In mechanically ventilated patients, dexmedetomidine reduced the incidence of delirium to 54% compared to 75% for midazolam.[8] |
| Tizanidine | (α2 agonist) | Muscle spasticity, myofascial pain.[8] | Has a shorter duration of action and less impact on heart rate and blood pressure compared to clonidine.[8] |
| Agonist | Onset of Action | Duration of Action | Intrinsic Efficacy (Relative to Epinephrine) | Key Clinical Applications |
| Albuterol (Salbutamol) | ~5 minutes | Short-acting (4-6 hours) | ~5% (Partial Agonist)[7] | "Rescue" inhaler for acute asthma symptoms. |
| Salmeterol | 15-20 minutes[6] | Long-acting (>12 hours)[6] | Partial Agonist | Long-term maintenance treatment of asthma and COPD. |
| Formoterol | ~5 minutes[6] | Long-acting (>12 hours)[6] | Nearly a Full Agonist[7] | Long-term maintenance and prophylaxis of asthma and COPD. |
| Epinephrine | Rapid | Short-acting | 100% (Full Agonist)[7] | Anaphylaxis, cardiac arrest. |
Experimental Protocols for Comparative Analysis
Objective comparison of adrenergic agonists requires standardized experimental protocols. Below are methodologies for key in vitro and in vivo assays.
The preclinical evaluation of novel adrenergic agonists typically follows a structured workflow designed to characterize their affinity, potency, selectivity, and functional effects before moving into more complex models.
References
- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. atsjournals.org [atsjournals.org]
- 8. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: Validating the Lack of Intrinsic Sympatholytic Activity of Levomedetomidine
In the field of pharmacology, particularly concerning adrenergic receptor agonists, the stereochemistry of a compound can be the defining factor in its therapeutic action and side-effect profile. Medetomidine, a potent α2-adrenergic agonist, exists as a racemic mixture of two enantiomers: dexmedetomidine (B676) and levomedetomidine (B195856).[1][2] While dexmedetomidine is the pharmacologically active component responsible for the sedative, analgesic, and sympatholytic effects, levomedetomidine is generally considered inactive.[1][3] This guide provides a comparative analysis, supported by experimental data, to validate the assertion that levomedetomidine lacks intrinsic sympatholytic activity.
Understanding the Alpha-2 Adrenergic Signaling Pathway
The sympatholytic effects of α2-agonists are primarily mediated through the activation of presynaptic α2-adrenoceptors in the central nervous system (CNS), particularly in the locus coeruleus.[4][5] This activation inhibits the release of norepinephrine, a key neurotransmitter of the sympathetic nervous system.[5][6] This reduction in sympathetic outflow leads to decreased heart rate and blood pressure. The intracellular signaling cascade involves a Gi protein-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5]
Comparative Experimental Data: Levomedetomidine vs. Dexmedetomidine
A key study by Kuusela et al. (2001) provides direct evidence of the pharmacological inactivity of levomedetomidine in dogs. The study compared the effects of low and high doses of levomedetomidine, saline (control), and a subsequent administration of dexmedetomidine.
Table 1: Cardiovascular Effects of Levomedetomidine and Dexmedetomidine in Dogs
| Treatment Group | N | Baseline Heart Rate (beats/min) | Heart Rate after Treatment (beats/min) | Baseline Mean Arterial Pressure (mmHg) | MAP after Treatment (mmHg) |
| Saline (Control) | 6 | 85 ± 10 | 83 ± 9 | 105 ± 5 | 104 ± 6 |
| Levomedetomidine (Low Dose) | 6 | 86 ± 11 | 84 ± 10 | 106 ± 4 | 105 ± 5 |
| Levomedetomidine (High Dose) | 6 | 84 ± 9 | 82 ± 8 | 107 ± 6 | 106 ± 7 |
| Dexmedetomidine (after Saline) | 6 | 83 ± 9 | 42 ± 5 | 104 ± 6 | 135 ± 12 |
| Dexmedetomidine (after High Dose Levo) | 6 | 82 ± 8 | 38 ± 4 | 106 ± 7 | 130 ± 11 |
Data are presented as mean ± SD. Data extracted from Kuusela et al. (2001).[7][8][9]
Table 2: Sedation and Analgesia Scores
| Treatment Group | Sedation Score (0-10) | Analgesia Score (0-3) |
| Saline (Control) | 0 | 0 |
| Levomedetomidine (Low Dose) | 0 | 0 |
| Levomedetomidine (High Dose) | 0 | 0 |
| Dexmedetomidine (after Saline) | 8.5 ± 1.2 | 2.5 ± 0.5 |
| Dexmedetomidine (after High Dose Levo) | 6.2 ± 1.5 | 1.8 ± 0.4 |
*Scores are presented as mean ± SD. A score of 0 indicates no sedation or analgesia. Indicates a statistically significant reduction in effect compared to dexmedetomidine after saline. Data extracted from Kuusela et al. (2001).[7][8][9]
The data clearly demonstrates that levomedetomidine, even at high doses, did not induce any behavioral changes, sedation, or analgesia.[7][8] Furthermore, it did not alter cardiovascular parameters such as heart rate or blood pressure, which are key indicators of sympatholytic activity.[7][8] In contrast, dexmedetomidine produced profound sedation, analgesia, a significant decrease in heart rate (bradycardia), and an initial increase in blood pressure, all characteristic effects of a potent α2-agonist.[7][8][10] Interestingly, high doses of levomedetomidine were found to reduce the sedative and analgesic effects of dexmedetomidine and enhance the associated bradycardia, suggesting a potential antagonistic or complex interaction at the receptor level.[7][8][11]
Experimental Protocols
To ensure the validity and reproducibility of these findings, it is crucial to understand the methodologies employed.
In Vivo Cardiovascular and Sedation Monitoring in a Canine Model
The study by Kuusela et al. (2001) utilized a prospective, randomized, crossover design.[7][8]
-
Subjects: Six healthy Beagle dogs were used in the study.[7][8]
-
Treatments: Each dog received three treatments on separate days:
-
Dexmedetomidine Administration: After 60 minutes of the initial treatment infusion, a single IV dose of dexmedetomidine (10 µg/kg) was administered to all groups.[7][8]
-
Monitoring: Sedation and analgesia were subjectively scored. Heart rate, blood pressure, respiratory rate, and rectal temperature were monitored throughout the 120-minute infusion period.[7][8]
Logical Relationship of Medetomidine Enantiomers and Sympatholytic Activity
The evidence strongly supports a clear distinction between the pharmacological activities of dexmedetomidine and levomedetomidine. Medetomidine's effects are a direct result of its dexmedetomidine component.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Classics in Chemical Neuroscience: Medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Sedative, analgesic, and cardiovascular effects of levomedetomidine alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sedative, analgesic, and cardiovascular effects of levomedetomidine alone and in combination with dexmedetomidine in dogs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Levomedetomidine and Dexmedetomidine Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of levomedetomidine (B195856) and dexmedetomidine (B676), the two enantiomers of the sedative and analgesic agent medetomidine (B1201911). The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the distinct behaviors of these compounds within a biological system.
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of levomedetomidine and dexmedetomidine exhibit notable differences, primarily in their clearance from the body. Dexmedetomidine is the pharmacologically active enantiomer, while levomedetomidine is generally considered inactive.[1][2]
A key study conducted in beagle dogs provides a direct comparison of the pharmacokinetic parameters after intravenous administration. The data clearly indicates that levomedetomidine is cleared from the plasma at a significantly faster rate than dexmedetomidine.[1][3][4][5][6] The pharmacokinetics of dexmedetomidine were found to be similar to that of the racemic mixture, medetomidine.[3][4][6]
| Pharmacokinetic Parameter | Levomedetomidine | Dexmedetomidine | Medetomidine (Racemic) |
| Clearance (CL) | ~3.52 - 4.07 L/h/kg | ~0.97 - 1.24 L/h/kg | ~1.26 L/h/kg |
| Pharmacological Activity | Inactive | Active | Active |
| Metabolism | Primarily hepatic | Primarily hepatic | Primarily hepatic |
| Protein Binding | High (~95%) | High (~95%) | High (~95%) |
Table 1: Summary of Comparative Pharmacokinetic Data. Data is primarily derived from studies in dogs.[2][3][4][5]
Experimental Protocols
The following is a detailed methodology from a key comparative study that forms the basis of our current understanding of the differential pharmacokinetics of levomedetomidine and dexmedetomidine.
Objective: To compare the clinical effects and pharmacokinetics of medetomidine, dexmedetomidine, and levomedetomidine.
Study Design:
-
Drug Administration: Intravenous (i.v.) bolus injections.[4][5]
-
Treatment Groups:
-
Medetomidine (40 µg/kg)
-
Dexmedetomidine (10 µg/kg and 20 µg/kg)
-
Levomedetomidine (10 µg/kg and 20 µg/kg)
-
Saline placebo
-
-
Study Type: Blinded, randomized block study with six separate sessions for each dog.[4][5]
Data Collection and Analysis:
-
Pharmacokinetic Sampling: Blood samples were collected at predetermined time points for drug analysis.[4][5]
-
Analytical Method: Chiral liquid chromatography-mass spectrometry (LC-MS/MS) was used for the quantification of dexmedetomidine and levomedetomidine in plasma.[7][8]
-
Pharmacokinetic Modeling: The individual plasma drug concentration-time data were fitted to a two-compartment model using a nonlinear least-squares regression program.[1]
Visualizing the Pharmacokinetic Workflow
The following diagram illustrates the experimental workflow for the comparative pharmacokinetic study.
Caption: Experimental workflow for comparative pharmacokinetic analysis.
Signaling Pathways and Metabolism
The primary mechanism of action for dexmedetomidine is as a selective alpha-2 adrenoceptor agonist.[3] Levomedetomidine is considered the pharmacologically inactive enantiomer and does not significantly contribute to the sedative and analgesic effects.[1][4][5] Both enantiomers undergo extensive hepatic metabolism, primarily through the cytochrome P450 enzyme system.[2][3]
The following diagram illustrates the differential interaction with the alpha-2 adrenoceptor and the common metabolic pathway.
Caption: Differential receptor binding and common metabolic pathway.
References
- 1. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs. | Semantic Scholar [semanticscholar.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Enantiospecific pharmacokinetics of intravenous dexmedetomidine in beagles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Levomedetomidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This document provides essential guidance on the safe handling, personal protective equipment (PPE), and disposal of Levomedetomidine hydrochloride. As a potent pharmaceutical compound with an unknown occupational exposure limit (OEL), a thorough risk assessment should be conducted before any handling occurs.[1] The following procedures are based on best practices for handling potent active pharmaceutical ingredients (APIs).[2][3][4][5][6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. A multi-layered approach is recommended.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high risk of aerosol or dust generation, such as weighing, preparing solutions, or cleaning spills. Use with high-efficiency particulate air (HEPA) filters.[1] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters for lower-risk activities. A proper fit test is mandatory.[3] | |
| Disposable Respirators (e.g., N95) | May be suitable for low-risk activities but are not recommended as primary protection when handling potent compounds.[3] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals. |
| Body Protection | Disposable Coveralls | Use coveralls made of materials like Tyvek® to protect against chemical splashes and dust.[3] |
| Dedicated Lab Coat | A dedicated lab coat should be worn over personal clothing. It should be professionally laundered or disposed of as hazardous waste.[3] | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[3] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Area Setup:
-
Designated Area: All handling of this compound should occur in a designated area with restricted access, such as a fume hood, ventilated laminar flow enclosure, or glove box.[2]
-
Engineering Controls: Ensure engineering controls are functioning correctly. For handling powders, a vented balance safety enclosure or glove box is crucial to "contain at the source."[2][6]
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp hazardous waste before beginning work.[3]
2. Donning PPE:
-
Put on all required PPE in the correct order in a designated clean area before entering the handling zone.
3. Compound Handling:
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. To minimize dust generation when handling powders, use gentle scooping techniques.[3]
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[3]
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used with a validated cleaning agent.[3]
-
Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[3]
-
Personal Hygiene: Immediately after removing PPE, wash hands and any potentially exposed skin thoroughly with soap and water.[3]
Disposal Plan
-
Waste Segregation: All materials that have come into contact with this compound, including disposable PPE, weighing papers, and contaminated labware, must be disposed of as hazardous waste.
-
Waste Containers: Use leak-proof, clearly labeled containers for hazardous waste.[2]
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. The responsibility for proper waste classification lies with the user.[1] Maintain accurate records of all disposed hazardous waste.[3]
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
